Product packaging for benzyl N-(7-aminoheptyl)carbamate(Cat. No.:CAS No. 62146-64-9)

benzyl N-(7-aminoheptyl)carbamate

Cat. No.: B3147397
CAS No.: 62146-64-9
M. Wt: 264.36 g/mol
InChI Key: ISUIGFYCBBIILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl N-(7-aminoheptyl)carbamate is a chemical compound that features a seven-carbon alkyl chain spacer terminated with a primary amine and a benzyl carbamate (Cbz) protected secondary amine. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The primary amine allows for further conjugation, while the carbamate group serves as a protecting group for the secondary amine, stable under various reaction conditions and removable under mild hydrogenolysis conditions . Compounds within this class of benzene-based carbamates have demonstrated significant research value as potential inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The inhibition of these enzymes is a key therapeutic strategy for investigating treatments for neurodegenerative conditions like Alzheimer's disease . The carbamate functional group (–OCONH–) is a privileged motif in medicinal chemistry, often contributing to a molecule's ability to interact effectively with enzyme active sites . The heptyl chain in this specific analog may influence its binding affinity and selectivity by extending the molecule to reach specific sub-pockets within the enzyme's structure. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O2 B3147397 benzyl N-(7-aminoheptyl)carbamate CAS No. 62146-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(7-aminoheptyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c16-11-7-2-1-3-8-12-17-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUIGFYCBBIILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Versatility of Benzyl N-(7-aminoheptyl)carbamate as a Bifunctional Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of bioconjugation and drug delivery, bifunctional linkers are indispensable tools for covalently connecting two distinct molecular entities, such as a targeting moiety and a therapeutic payload. Benzyl N-(7-aminoheptyl)carbamate stands as a quintessential example of a simple, yet effective, heterobifunctional linker. This technical guide delves into the core attributes of this linker, detailing its synthesis, physicochemical properties, and its application in creating well-defined bioconjugates. We provide structured experimental protocols for its synthesis and subsequent deprotection, alongside illustrative workflows for its use in bioconjugation strategies.

Introduction to this compound

This compound is a linear bifunctional linker characterized by a seven-carbon aliphatic chain. At one terminus, a primary amine is protected by a benzyloxycarbonyl (Cbz or Z) group, a widely used protecting group in organic synthesis. The other terminus features a free primary amine, which is available for conjugation. This differential protection allows for a sequential and controlled conjugation of two different molecules.

The Cbz group provides stability under a range of reaction conditions, yet it can be selectively removed under mild conditions, most commonly through catalytic hydrogenation. This orthogonality makes N-Cbz protected diamines like this compound valuable assets in the construction of complex molecular architectures, including antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.

Physicochemical and Handling Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structure and comparison to similar N-Cbz protected aliphatic amines.

PropertyExpected Value / Characteristic
CAS Number 62146-64-9
Molecular Formula C₁₅H₂₄N₂O₂
Molecular Weight 264.36 g/mol
Appearance Expected to be a white to off-white solid or a viscous oil at room temperature.
Solubility Soluble in a wide range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol. Limited solubility in water.
Stability The Cbz group is stable to mildly acidic and basic conditions, making it compatible with many standard bioconjugation reactions. It is sensitive to strong acids and reducing conditions, particularly catalytic hydrogenation.
Storage Store in a cool, dry place, away from strong oxidizing and reducing agents. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective protection of one of the amino groups of a symmetrical diamine, in this case, 1,7-diaminoheptane. A standard and effective method involves the use of benzyl chloroformate (Cbz-Cl) as the protecting group precursor. By carefully controlling the stoichiometry, a monosubstituted product can be favored.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,7-diaminoheptane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1,7-diaminoheptane (5 equivalents) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.2 equivalents) to the solution and stir until dissolved.

  • Slowly add benzyl chloroformate (1 equivalent), dissolved in a small amount of THF, to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to isolate the desired monosubstituted product, this compound.

Expected Yield: 70-85%

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 1_7_diaminoheptane 1,7-Diaminoheptane (5 equiv) Solvent THF / Water (2:1) Cbz_Cl Benzyl Chloroformate (1 equiv) NaHCO3 NaHCO3 (2.2 equiv) Extraction EtOAc Extraction Solvent->Extraction Reaction Temperature 0 °C to RT Time 18-24 hours Purification Silica Gel Chromatography Extraction->Purification Crude Product Product This compound Purification->Product Purified Product Bioconjugation_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation Linker This compound Conjugate_1 Molecule A - Linker - Cbz Linker->Conjugate_1 Molecule_A Molecule A (with electrophile, e.g., NHS ester) Molecule_A->Conjugate_1 Deprotection Cbz Deprotection (e.g., H₂, Pd/C) Conjugate_1->Deprotection Conjugate_2 Molecule A - Linker - NH₂ Deprotection->Conjugate_2 Final_Conjugate Molecule A - Linker - Molecule B Conjugate_2->Final_Conjugate Molecule_B Molecule B (with electrophile) Molecule_B->Final_Conjugate Deprotection_Mechanism Cbz_Conjugate Cbz-Protected Conjugate R-NH-C(O)O-CH₂-Ph Reagents {Catalytic Hydrogenation | H₂, Pd/C} Products Deprotected Amine R-NH₂ Toluene CH₃-Ph Carbon Dioxide CO₂ Reagents->Products Cleavage

The Strategic Role of the Heptyl Spacer in Benzyl N-(7-aminoheptyl)carbamate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, the rational design of linker molecules is paramount for optimizing the efficacy and specificity of therapeutic and diagnostic agents. Among these, benzyl N-(7-aminoheptyl)carbamate stands out as a versatile building block, where the 7-carbon aliphatic spacer arm plays a critical, albeit often understated, role. This technical guide delves into the core functionalities of this heptyl spacer, providing insights into its impact on molecular properties and applications, supported by available data and synthetic methodologies.

Physicochemical Properties and the Influence of the Spacer

The physicochemical characteristics of a molecule are fundamental to its biological activity. The 7-carbon spacer in this compound imparts a distinct balance of hydrophobicity and conformational flexibility. While specific experimental data for this exact molecule is not extensively published, we can infer its properties based on related structures.

PropertyValue (Predicted/Inferred)Influence of the 7-Carbon Spacer
Molecular Weight ~278.39 g/mol Increases the overall size and van der Waals interactions.
LogP (Octanol-Water Partition Coefficient) Moderately LipophilicThe heptyl chain significantly contributes to the lipophilicity, influencing membrane permeability and solubility in nonpolar environments.
Flexibility HighThe long alkyl chain allows for a wide range of conformations, which can be crucial for binding to target proteins or traversing biological membranes.
Hydrogen Bonding Amine and Carbamate groupsThe terminal amino group and the carbamate linkage are key sites for hydrogen bonding, while the spacer itself is non-polar.

Note: The values presented are estimations based on the chemical structure and data from analogous compounds. Experimental verification is recommended.

The Functional Significance of the 7-Carbon Spacer Length

The length of an alkyl spacer in bifunctional molecules is a critical design element that dictates the spatial relationship between two functional groups—in this case, the benzylcarbamate protecting group and the terminal primary amine. The choice of a 7-carbon chain is often a result of empirical optimization to achieve desired biological outcomes.

Several studies on analogous systems, such as self-assembled monolayers and side-chain liquid crystal polymers, have demonstrated that the length of an alkyl spacer significantly influences:

  • Intermolecular Interactions and Molecular Packing: Longer spacers can lead to more ordered or, conversely, more disordered packing in condensed phases, affecting material properties.[1][2]

  • Binding Affinity and Specificity: In the context of drug design, the spacer length is crucial for positioning a pharmacophore at the optimal distance and orientation to interact with its biological target. A 7-carbon spacer provides a substantial reach, allowing the terminal amino group to engage with distant binding pockets while the benzylcarbamate moiety might interact with another region of the target or serve as a cleavable protecting group.

  • Conformational Freedom: A longer spacer arm, such as the heptyl chain, offers greater conformational flexibility. This can be advantageous in allowing the molecule to adopt an optimal conformation for binding, but it can also introduce an entropic penalty upon binding.

  • Physicochemical Properties: As noted, the spacer length directly impacts solubility, lipophilicity, and other properties that govern a molecule's pharmacokinetic and pharmacodynamic profile.

Synthesis of this compound

The synthesis of this compound typically involves the protection of one of the amino groups of 1,7-diaminoheptane with a benzyloxycarbonyl (Cbz or Z) group. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis via Cbz Protection

Materials:

  • 1,7-Diaminoheptane

  • Benzyl chloroformate (Cbz-Cl)

  • A suitable base (e.g., sodium carbonate, triethylamine)

  • An appropriate solvent system (e.g., dichloromethane/water, dioxane/water)

  • Diatomaceous earth (for filtration, if necessary)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)

Procedure:

  • Dissolution: Dissolve 1,7-diaminoheptane in the chosen solvent system. An excess of the diamine is often used to favor mono-protection.

  • Cooling: Cool the reaction mixture in an ice bath to control the exothermicity of the reaction.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate to the stirred solution, along with the base to neutralize the HCl byproduct. The slow addition is crucial to minimize the formation of the di-protected product.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified period, monitoring the progress by a suitable technique (e.g., TLC, LC-MS).

  • Workup: After the reaction is complete, perform an aqueous workup. This typically involves washing the organic layer with water and brine to remove the excess diamine and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired mono-protected this compound from unreacted starting material and the di-protected byproduct.

Logical Workflow for Synthesis

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Diaminoheptane 1,7-Diaminoheptane Reaction Cbz Protection Reaction Diaminoheptane->Reaction CbzCl Benzyl Chloroformate CbzCl->Reaction Base Base Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 1. Synthetic workflow for this compound.

Applications in Drug Development and Bioconjugation

The primary utility of this compound lies in its bifunctional nature. The terminal primary amine is available for conjugation to other molecules, such as drugs, peptides, or surfaces, while the Cbz-protected amine can be deprotected under specific conditions (typically hydrogenolysis) to reveal another reactive site.

Signaling Pathway Context: PROTACs and Linker Design

A prominent application for such linkers is in the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker is a critical component that connects the target-binding moiety and the E3 ligase-binding moiety.

The 7-carbon spacer of this compound provides the necessary length and flexibility to bridge these two proteins effectively, allowing for the formation of a productive ternary complex.

G cluster_protac PROTAC Molecule Target Target Protein PROTAC PROTAC Target->PROTAC Binds to E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC Binds to Spacer 7-Carbon Spacer E3Binder E3 Ligase Binder Spacer->E3Binder TargetBinder Target Binder TargetBinder->Spacer

Figure 2. Role of the spacer in a PROTAC ternary complex.

References

Solubility and Stability of Benzyl N-(7-aminoheptyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of benzyl N-(7-aminoheptyl)carbamate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, including benzyl carbamate and N-Boc-1,7-diaminoheptane, to infer its likely physicochemical properties. Furthermore, this document offers detailed experimental protocols for researchers to determine the precise solubility and stability profiles of this compound. These protocols include methods for kinetic and thermodynamic solubility assessment, as well as the development of stability-indicating high-performance liquid chromatography (HPLC) methods and forced degradation studies. This guide is intended to be a valuable resource for scientists and professionals involved in the research and development of compounds containing the benzyl carbamate moiety linked to an aminoalkyl chain.

Introduction

This compound is a chemical entity that combines a benzyl carbamate protecting group with a seven-carbon diaminoalkane spacer. The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, known for its relative stability under various conditions and its susceptibility to removal by catalytic hydrogenation. The 7-aminoheptyl chain provides a flexible linker with a terminal primary amine, suggesting potential applications in areas such as drug delivery, bioconjugation, and as a building block in the synthesis of more complex molecules, including polyamine analogs. Understanding the solubility and stability of this compound is critical for its effective use in research and development, including formulation, storage, and biological testing.

Physicochemical Properties of Structurally Related Compounds

Solubility Data

The solubility of a compound is a critical parameter that influences its biological activity and formulation possibilities. The presence of both a lipophilic benzyl group and a hydrophilic amino group in this compound suggests it will exhibit amphiphilic properties.

Table 1: Solubility Data of Structurally Related Compounds

CompoundSolventSolubilityReference
Benzyl CarbamateWaterModerately soluble[1]
Organic SolventsSoluble[1]
1,7-DiaminoheptaneWater450 g/L[2]
Ethanol, Acetone, Ether, BenzeneSoluble[2]
N-Boc-1,6-hexanediamineNot SpecifiedLiquid at room temperature

Based on this data, this compound is expected to be soluble in a range of organic solvents. Its aqueous solubility will likely be pH-dependent due to the presence of the primary amine. At acidic pH, protonation of the amino group will increase water solubility, while at neutral and basic pH, the free base form may have lower aqueous solubility.

Stability Profile

The stability of this compound will be primarily influenced by the carbamate linkage. Carbamates are generally stable, but their stability can be affected by pH, temperature, and the presence of enzymes.

The Cbz protecting group is known to be stable to basic and most aqueous acidic conditions.[3] However, it can be cleaved under strong acidic conditions or through hydrogenolysis.[4][5] The primary degradation pathway for carbamates is typically hydrolysis of the ester or amide bond.[6]

Experimental Protocols

To determine the precise solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.[7]

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties from a stock solution (typically in DMSO) into an aqueous buffer.[1][8]

Protocol: Shake-Flask Kinetic Solubility Assay

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In duplicate, add 10 µL of the stock solution to 490 µL of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in microcentrifuge tubes. This results in a final DMSO concentration of 2%.[1]

  • Equilibration: Shake the tubes at a constant speed (e.g., 850 rpm) at room temperature (25°C) for 2 hours.[1]

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. Alternatively, filter the solution through a 0.45 µm filter plate.[1]

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water). Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.[8][9]

Thermodynamic solubility represents the equilibrium solubility of a compound in a saturated solution and is considered the "gold standard" for solubility measurements.[9]

Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer (e.g., phosphate buffer at various pH values).[10]

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

  • Phase Separation: Allow the suspension to settle, or centrifuge/filter to separate the solid from the solution.[10]

  • pH Measurement: Measure the pH of the final saturated solution.[10]

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound by a validated analytical method (e.g., HPLC-UV).[12]

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility stock Prepare 10 mM Stock in DMSO add_stock_k Add Stock to Buffer stock->add_stock_k buffer Prepare Aqueous Buffer buffer->add_stock_k add_solid_t Add Excess Solid to Buffer buffer->add_solid_t shake_k Shake for 2h at 25°C add_stock_k->shake_k separate_k Centrifuge/Filter shake_k->separate_k quantify_k Quantify by HPLC-UV separate_k->quantify_k shake_t Shake for 24-48h add_solid_t->shake_t separate_t Centrifuge/Filter shake_t->separate_t measure_ph Measure Final pH separate_t->measure_ph quantify_t Quantify by HPLC-UV separate_t->quantify_t

Stability Assessment

A stability-indicating method is crucial to accurately measure the decrease of the active compound and the increase of degradation products over time.[13]

A reversed-phase HPLC method with UV detection is generally suitable for carbamates.

Protocol: HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[14]

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.[15][16]

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in the respective stress media.

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the developed stability-indicating HPLC method to separate the parent compound from any degradation products.

G cluster_method_dev Method Development cluster_forced_deg Forced Degradation cluster_analysis Analysis hplc_dev Develop RP-HPLC Method acid Acid Hydrolysis (0.1 M HCl, 60°C) hplc_dev->acid base Base Hydrolysis (0.1 M NaOH, RT) hplc_dev->base oxidation Oxidation (3% H2O2, RT) hplc_dev->oxidation thermal Thermal (80°C) hplc_dev->thermal photo Photolysis (ICH Q1B) hplc_dev->photo analyze Analyze by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze peak_purity Assess Peak Purity analyze->peak_purity identify Identify Degradants peak_purity->identify

Potential Signaling Pathway Involvement

The 7-aminoheptyl moiety of this compound is structurally related to polyamines like spermidine and spermine. Polyamines are ubiquitous polycations essential for cell growth, differentiation, and proliferation.[17] They are involved in numerous cellular processes, including DNA stabilization, gene transcription, and translation.[17] The metabolism of polyamines is tightly regulated through biosynthesis, catabolism, and transport.[18]

Given its structural similarity, this compound could potentially interact with polyamine metabolic pathways or transport systems. It might act as a competitive inhibitor of enzymes involved in polyamine biosynthesis or catabolism, or it could interfere with polyamine transport into cells. Further research would be needed to explore these possibilities.

G cluster_biosynthesis Biosynthesis Arg Arginine Orn Ornithine Arg->Orn Arginase Put Putrescine Orn->Put ODC Spd Spermidine Put->Spd Spermidine Synthase Spm Spermine Spd->Spm Spermine Synthase AcSpd N-acetylspermidine Spd->AcSpd SSAT AcSpm N-acetylspermine Spm->AcSpm SSAT AcSpd->Put PAO AcSpm->Spd PAO

Conclusion

While direct experimental data on the solubility and stability of this compound are currently lacking, this guide provides a framework for understanding its likely properties based on structurally related compounds. The provided experimental protocols offer a clear path for researchers to determine the precise solubility and stability profiles of this molecule. Such data are essential for advancing its potential applications in drug development and other scientific disciplines. The structural similarity to polyamines also suggests an interesting area for future biological investigation.

References

An In-Depth Technical Guide on Cbz-Protected Aminoheptyl Linkers in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic deployment of chemical linkers is a cornerstone of modern chemical biology and drug discovery, enabling the precise conjugation of molecular entities to create novel therapeutics and research tools. Among the diverse array of available linkers, the carboxybenzyl (Cbz)-protected aminoheptyl linker offers a unique combination of hydrophobicity, defined length, and synthetic tractability. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of Cbz-protected aminoheptyl linkers in chemical biology, with a particular focus on their emerging role in the development of targeted protein degraders and other bioconjugates.

Core Concepts of Cbz-Protected Aminoheptyl Linkers

The Cbz-protected aminoheptyl linker is a bifunctional molecule characterized by a seven-carbon aliphatic chain. One terminus features a carboxylic acid, enabling amide bond formation with amine-containing molecules such as peptides, proteins, or drug scaffolds. The other terminus is an amine protected by a carboxybenzyl (Cbz) group. This protecting group strategy is crucial for controlled, stepwise synthesis, preventing unwanted side reactions of the amine functionality.[1]

The seven-carbon chain provides a specific spatial separation between the conjugated molecules, a critical parameter in applications such as Proteolysis Targeting Chimeras (PROTACs), where the linker length dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3][4] The aliphatic nature of the heptyl chain imparts a degree of hydrophobicity to the linker, which can influence the overall physicochemical properties of the final conjugate, including its cell permeability and solubility.

Key Features:

  • Defined Length: The seven-carbon backbone provides a fixed distance of approximately 8-10 Å between conjugated moieties, allowing for systematic studies of structure-activity relationships (SAR).

  • Hydrophobicity: The alkyl chain can enhance membrane permeability, a desirable trait for intracellular drug targets.

  • Synthetic Accessibility: Cbz-7-aminoheptanoic acid is a commercially available building block, facilitating its incorporation into synthetic workflows.

  • Orthogonal Protection: The Cbz group is stable under a variety of reaction conditions used for peptide synthesis and can be selectively removed, typically by catalytic hydrogenolysis, to expose the amine for further functionalization.

Applications in Chemical Biology and Drug Development

The unique properties of the Cbz-protected aminoheptyl linker make it a valuable tool in several areas of chemical biology and drug development.

2.1. Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a pivotal role in PROTAC efficacy by governing the geometry of the ternary complex. The defined length of the aminoheptyl linker allows for the systematic optimization of this crucial parameter.

  • Workflow for PROTAC Development: The general workflow involves synthesizing a library of PROTACs with varying linker lengths to identify the optimal distance for efficient target degradation. The Cbz-protected aminoheptyl linker can be a key component in such a library, representing a medium-length aliphatic spacer.

DOT source for PROTAC Development Workflow

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Target_Ligand Target Ligand Selection PROTAC_Synthesis PROTAC Synthesis Target_Ligand->PROTAC_Synthesis E3_Ligase_Ligand E3 Ligase Ligand Selection E3_Ligase_Ligand->PROTAC_Synthesis Linker_Library Linker Library Synthesis (incl. Cbz-aminoheptyl) Linker_Library->PROTAC_Synthesis Ternary_Complex Ternary Complex Formation Assay PROTAC_Synthesis->Ternary_Complex Ubiquitination Target Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Target Protein Degradation Assay (e.g., Western Blot, MS) Ubiquitination->Degradation Cell_Viability Cell Viability & Phenotypic Assays Degradation->Cell_Viability SAR_Analysis SAR Analysis (Linker Length, etc.) Cell_Viability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Linker_Library Iterative Refinement PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Target_Ligand Target Ligand Selection PROTAC_Synthesis PROTAC Synthesis Target_Ligand->PROTAC_Synthesis E3_Ligase_Ligand E3 Ligase Ligand Selection E3_Ligase_Ligand->PROTAC_Synthesis Linker_Library Linker Library Synthesis (incl. Cbz-aminoheptyl) Linker_Library->PROTAC_Synthesis Ternary_Complex Ternary Complex Formation Assay PROTAC_Synthesis->Ternary_Complex Ubiquitination Target Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Target Protein Degradation Assay (e.g., Western Blot, MS) Ubiquitination->Degradation Cell_Viability Cell Viability & Phenotypic Assays Degradation->Cell_Viability SAR_Analysis SAR Analysis (Linker Length, etc.) Cell_Viability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Linker_Library Iterative Refinement Kinase_Degradation_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System cluster_signaling Downstream Signaling PROTAC PROTAC (with C7 Linker) Ternary_Complex Ternary Complex (Kinase-PROTAC-E3) PROTAC->Ternary_Complex Target_Kinase Target Kinase Target_Kinase->Ternary_Complex pSubstrate Phosphorylated Substrate Target_Kinase->pSubstrate Phosphorylation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Kinase Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Kinase Degradation Proteasome->Degradation Degradation->Target_Kinase Inhibition Substrate Substrate Protein Downstream_Signal Downstream Signaling Cascade pSubstrate->Downstream_Signal Cellular_Response Pathogenic Cellular Response Downstream_Signal->Cellular_Response Kinase_Degradation_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System cluster_signaling Downstream Signaling PROTAC PROTAC (with C7 Linker) Ternary_Complex Ternary Complex (Kinase-PROTAC-E3) PROTAC->Ternary_Complex Target_Kinase Target Kinase Target_Kinase->Ternary_Complex pSubstrate Phosphorylated Substrate Target_Kinase->pSubstrate Phosphorylation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Kinase Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Kinase Degradation Proteasome->Degradation Degradation->Target_Kinase Inhibition Substrate Substrate Protein Downstream_Signal Downstream Signaling Cascade pSubstrate->Downstream_Signal Cellular_Response Pathogenic Cellular Response Downstream_Signal->Cellular_Response

References

The Benzyl Carbamate Group in Drug Conjugate Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyl carbamate group, particularly in its para-amino-benzyl carbamate (PABC) form, represents a cornerstone in the design of advanced drug delivery systems, most notably in Antibody-Drug Conjugates (ADCs). Its function as a self-immolative spacer is critical for achieving a fine balance between systemic stability and controlled, site-specific payload release. This guide provides an in-depth examination of its mechanism, properties, and the experimental protocols used for its evaluation.

Core Function: A Self-Immolative Spacer

In drug conjugate design, the linker tethers a potent payload to a targeting moiety, such as an antibody. The primary challenge is to keep the payload inactive and attached during circulation in the bloodstream but to release it efficiently in its fully active form upon reaching the target cell.

The benzyl carbamate group is a key component of many cleavable linkers, where it functions not as the trigger, but as a self-immolative spacer.[1] This is crucial because direct attachment of a payload to an enzymatically cleavable unit (e.g., a dipeptide) can sterically hinder the enzyme, leading to inefficient payload release.[2][3] The PABC spacer circumvents this issue by creating distance and enabling a two-step release mechanism.[2]

The process unfolds as follows:

  • Trigger-Initiated Cleavage : The process begins when a trigger motif, commonly a dipeptide like valine-citrulline (Val-Cit), is cleaved by a specific protease, such as Cathepsin B, which is abundant in the lysosomal compartment of cancer cells.[4][5]

  • Spontaneous Self-Immolation : The enzymatic cleavage unmasks the aniline amine of the PABC unit. This initiates a rapid, irreversible electronic cascade known as 1,6-elimination.[6][7] This "self-immolative" fragmentation of the spacer results in the release of the unmodified payload, along with benign byproducts like carbon dioxide and an azaquinone methide.[5][7][8]

This elegant mechanism ensures that the payload is liberated only after the conjugate is internalized into the target cell, maximizing efficacy and minimizing off-target toxicity.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cell cluster_lysosome Lysosome (Acidic pH, High Protease) ADC Intact ADC (Antibody-Val-Cit-PABC-Payload) Cleavage Enzymatic Cleavage (Cathepsin B) ADC->Cleavage Internalization Intermediate Unstable Intermediate (Free Aniline) Cleavage->Intermediate Step 1 Elimination Spontaneous 1,6-Elimination Payload Active Payload Elimination->Payload CO2 CO2 Elimination->CO2 Byproduct Azaquinone Methide Elimination->Byproduct Intermediate->Elimination Step 2 G cluster_synthesis ADC Construction cluster_evaluation In Vitro Evaluation S1 1. Synthesize Linker-Payload (e.g., MC-Val-Cit-PABC-MMAE) S2 2. Reduce Antibody (Expose Cysteine Thiols) S3 3. Conjugate Linker-Payload to Antibody S4 4. Purify & Characterize ADC (Determine DAR) E1 Plasma Stability Assay (Incubate in Human Plasma) S4->E1 E2 Enzymatic Cleavage Assay (Incubate with Cathepsin B) S4->E2 E3 Cell Viability Assay (Treat Cancer Cells, Determine IC50) S4->E3 G Antibody Targeting Moiety (e.g., Antibody) Trigger Cleavable Trigger (e.g., Val-Cit Dipeptide) Antibody->Trigger Linked via Conjugation PABC Self-Immolative Spacer (p-Aminobenzyl Carbamate) Trigger->PABC Amide Bond Payload Active Payload (e.g., MMAE) PABC->Payload Carbamate Bond

References

Methodological & Application

Application Notes: Utilizing Benzyl N-(7-aminoheptyl)carbamate for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl N-(7-aminoheptyl)carbamate is a bifunctional linker that can be employed in bioconjugation strategies for the modification of proteins. This molecule possesses a terminal primary amine on a seven-carbon aliphatic chain and a benzyl carbamate-protected amine. The primary amine serves as a reactive handle for covalent attachment to proteins, while the benzyl carbamate (Cbz) group provides a stable, protected amine that can be utilized in subsequent reaction steps or remain as a modification to alter the physicochemical properties of the protein. The seven-carbon spacer arm provides spatial separation between the conjugated protein and any subsequent molecule to be attached, which can be advantageous in maintaining protein conformation and function.

The most common strategy for labeling proteins using an amine-containing linker like this compound is through the formation of a stable amide bond with the carboxyl groups of aspartic acid or glutamic acid residues on the protein surface. This reaction is typically mediated by the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

Principle of the Reaction

The labeling process is a two-step reaction:

  • Activation of Protein Carboxyl Groups: EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1]

  • Stable Amine-Reactive Intermediate Formation and Amine Coupling: The addition of NHS or Sulfo-NHS stabilizes the activated carboxyl groups by converting the O-acylisourea intermediate into a more stable NHS or Sulfo-NHS ester. This amine-reactive ester then readily reacts with the primary amine of the this compound linker to form a stable amide bond.[1][3]

The benzyl carbamate group is generally stable under the conditions used for EDC/NHS chemistry and can be removed later through methods like catalytic hydrogenolysis if the newly introduced amine needs to be deprotected for further conjugation.[4][5]

Applications

The use of this compound in protein labeling can be applied in various research and development areas, including:

  • Drug Development: Attachment of small molecule drugs to therapeutic proteins or antibodies.

  • Bioconjugation: Linking proteins to other biomolecules such as nucleic acids or carbohydrates.

  • Surface Immobilization: Covalently attaching proteins to surfaces for applications in diagnostics and proteomics.

  • Fluorescent Labeling: After deprotection of the Cbz group, the newly formed primary amine can be reacted with an amine-reactive fluorescent dye.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with this compound using EDC/NHS

This protocol is designed for the covalent conjugation of this compound to carboxyl groups on a protein.

Materials and Reagents:

  • Protein of interest

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[2]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[2]

  • Desalting column (e.g., Sephadex G-25)[6]

  • Anhydrous DMSO or DMF for dissolving the linker

Procedure:

  • Protein Preparation: a. Dissolve the protein to be labeled in Activation Buffer at a concentration of 1-10 mg/mL. b. If the protein solution contains any amine- or carboxyl-containing buffers (like Tris or acetate), exchange the buffer to the Activation Buffer using a desalting column or dialysis.

  • Activation of Protein Carboxyl Groups: a. Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.[1] b. Prepare a fresh solution of EDC and NHS/Sulfo-NHS in anhydrous DMSO or water immediately before use. c. Add a 10- to 50-fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution. For example, for a 1 mL reaction of a 50 µM protein solution, add 5 µL of a 100 mM EDC stock and 5 µL of a 100 mM NHS stock. d. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Removal of Excess Activation Reagents (Optional but Recommended): a. To prevent polymerization of the protein, it is recommended to remove excess EDC and NHS/Sulfo-NHS. b. Pass the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).

  • Conjugation with this compound: a. Dissolve this compound in anhydrous DMSO or DMF to prepare a 10-100 mM stock solution. b. Add a 10- to 100-fold molar excess of the this compound solution to the activated protein solution (from step 2d or 3b). c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 10-50 mM (e.g., 10-50 µL of 1 M Tris-HCl or Hydroxylamine per 1 mL of reaction mixture). b. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.[2]

  • Purification of the Labeled Protein: a. Remove excess linker and reaction byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization of the Conjugate: a. Determine the protein concentration using a standard protein assay (e.g., BCA assay). b. The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry or by cleaving the Cbz group and quantifying the free amines with a reagent like TNBSA.

Protocol 2: Deprotection of the Benzyl Carbamate (Cbz) Group (Optional)

This protocol is for the removal of the Cbz protecting group to expose a primary amine, which can be used for subsequent labeling steps.

Materials and Reagents:

  • Cbz-protected protein conjugate

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

  • Reaction Buffer: A neutral pH buffer such as PBS or HEPES.

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: a. Dissolve the Cbz-protected protein conjugate in the Reaction Buffer. b. Place the solution in a reaction vessel suitable for hydrogenation. c. Add Pd/C catalyst to the solution (typically 10-20% by weight of the conjugate). d. Purge the vessel with an inert gas to remove oxygen.

  • Hydrogenolysis: a. Introduce hydrogen gas to the reaction vessel (typically at atmospheric pressure) or add a hydrogen donor like ammonium formate in excess. b. Stir the reaction mixture at room temperature for 2-16 hours.[4][5]

  • Catalyst Removal: a. Carefully filter the reaction mixture through a 0.22 µm filter to remove the Pd/C catalyst.

  • Purification: a. Purify the deprotected protein conjugate using a desalting column or dialysis to remove any reaction byproducts.

Data Presentation

Table 1: Summary of Recommended Reaction Conditions for Protein Labeling

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
EDC Molar Excess10 - 50 foldA higher excess may be needed for less reactive proteins.
NHS/Sulfo-NHS Molar Excess10 - 50 foldTypically used in equimolar amounts to EDC.
Linker Molar Excess10 - 100 foldThe optimal ratio should be determined empirically.
Activation pH6.0Optimal for EDC/NHS activation of carboxyl groups.[2]
Conjugation pH7.2 - 7.5Efficient for the reaction of NHS-esters with primary amines.[2]
Activation Time15 - 30 minutesLonger times can lead to hydrolysis of the NHS-ester.
Conjugation Time2 hours - OvernightLonger incubation at 4°C can increase yield.
Quenching AgentTris or HydroxylamineEffectively stops the reaction by consuming unreacted NHS-esters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation in Activation Buffer activation Activate Protein Carboxyls with EDC/NHS protein_prep->activation reagent_prep Prepare EDC, NHS, and Linker Stocks reagent_prep->activation purification1 Optional: Remove Excess EDC/NHS activation->purification1 conjugation Conjugate with this compound activation->conjugation Without optional step purification1->conjugation quenching Quench Reaction conjugation->quenching purification2 Purify Labeled Protein quenching->purification2 characterization Characterize Conjugate purification2->characterization

Caption: Workflow for the two-step labeling of a protein.

reaction_pathway protein Protein-COOH activated_protein Protein-COO-NHS protein->activated_protein + EDC, NHS linker H₂N-(CH₂)₇-NH-Cbz labeled_protein Protein-CO-NH-(CH₂)₇-NH-Cbz edc EDC nhs NHS activated_protein->labeled_protein + Linker

Caption: Chemical pathway for protein labeling.

References

Application Notes and Protocols for the Coupling of Benzyl N-(7-aminoheptyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(7-aminoheptyl)carbamate is a valuable bifunctional molecule commonly employed as a linker in the synthesis of bioactive compounds, particularly in drug discovery and development. Its structure features a primary amine nucleophile at one end and a carbamate-protected amine at the other, allowing for selective functionalization. The 7-carbon aliphatic chain provides a flexible spacer to connect different molecular fragments. A primary application of this linker is in the synthesis of histone deacetylase (HDAC) inhibitors, where it connects a zinc-binding group to a surface recognition "cap" group.[1][2][3] This document provides detailed protocols for the amide coupling of this compound with carboxylic acids, a key step in the synthesis of such targeted therapeutic agents.

Core Applications

The primary application for the coupling of this compound is in the formation of an amide bond. This reaction is fundamental in the synthesis of a variety of complex molecules, including:

  • Histone Deacetylase (HDAC) Inhibitors: The 7-aminoheptyl chain serves as a linker to which a hydroxamic acid or other zinc-binding group is attached at the primary amine, while the other end is coupled to a larger aromatic or heterocyclic "cap" group. The length of this linker can be critical for potent HDAC inhibition.[1]

  • Pro-drug Synthesis: The primary amine can be acylated with a therapeutic agent, while the carbamate-protected end can be designed for enzymatic cleavage in vivo.

  • Bioconjugation: The amine can be coupled to biomolecules such as peptides or proteins, with the benzyl carbamate group offering a stable protecting group that can be removed under specific conditions.

Chemical Principles of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated to a more electrophilic species. Common strategies for activating carboxylic acids for coupling with primary amines like this compound include the use of carbodiimide reagents, often with additives, or the formation of activated esters.

Two of the most reliable and widely used methods are:

  • EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and rearrangement. The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) traps the activated acid as an HOBt-ester, which is more stable and less susceptible to side reactions, leading to higher yields and cleaner products.[4]

  • HATU Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that reacts with a carboxylic acid to form a highly reactive O-acylisourea active ester. HATU is known for its high efficiency, fast reaction rates, and low rates of racemization, making it particularly suitable for challenging couplings.[5]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the amide coupling of a primary amine, such as this compound, with a carboxylic acid using common coupling reagents. The exact conditions may require optimization depending on the specific substrates used.

ParameterEDC/HOBt CouplingHATU Coupling
Carboxylic Acid 1.0 eq1.0 eq
This compound 1.0 - 1.2 eq1.0 - 1.2 eq
Coupling Reagent EDC (1.1 - 1.5 eq)HATU (1.1 - 1.5 eq)
Additive HOBt (1.1 - 1.5 eq)None required (HOAt is part of HATU)
Base DIPEA or Et3N (2.0 - 3.0 eq)DIPEA or Et3N (2.0 - 3.0 eq)
Solvent DMF, DCM, or THFDMF or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4 - 24 hours1 - 6 hours
Typical Yield 70 - 95%80 - 98%

Experimental Protocols

Below are detailed protocols for the coupling of a generic carboxylic acid with this compound using either EDC/HOBt or HATU.

Protocol 1: Amide Coupling using EDC/HOBt

Materials:

  • Carboxylic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-acylated product.

  • Characterize the purified product by NMR and Mass Spectrometry.

Protocol 2: Amide Coupling using HATU

Materials:

  • Carboxylic acid

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature to form the activated ester.

  • Add a solution of this compound (1.1 eq) in a minimal amount of the reaction solvent to the mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography with a suitable eluent system to yield the pure amide product.

  • Confirm the structure and purity of the final compound using NMR and Mass Spectrometry.

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general workflow for the synthesis of an N-acyl derivative of this compound.

experimental_workflow Experimental Workflow: Amide Coupling cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification cluster_analysis Analysis RCOOH Carboxylic Acid Activation Activate Carboxylic Acid (EDC/HOBt or HATU) RCOOH->Activation Amine This compound Coupling Add Amine & Base (Stir at RT) Amine->Coupling Activation->Coupling Extraction Aqueous Work-up (EtOAc, NaHCO3, Brine) Coupling->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis FinalProduct Final Product Analysis->FinalProduct

Caption: General workflow for the amide coupling reaction.

Signaling Pathway: HDAC Inhibition

Molecules synthesized using this compound as a linker can function as HDAC inhibitors. These inhibitors play a crucial role in cancer therapy by altering gene expression. The diagram below illustrates the mechanism of action.

HDAC_Inhibition Mechanism of HDAC Inhibition cluster_normal Normal Cell Function cluster_inhibition Effect of HDAC Inhibitor HAT Histone Acetyltransferase (HAT) Histone Histone Tail (Lysine) HAT->Histone Acetylation Hyperacetylation Histone Hyperacetylation HAT->Hyperacetylation HDAC Histone Deacetylase (HDAC) Chromatin_Closed Condensed Chromatin (Gene Silencing) HDAC->Chromatin_Closed Blocked Histone->HDAC Deacetylation Acetyl Acetyl Group Histone->Acetyl DNA DNA DNA->Chromatin_Closed Chromatin_Open Open Chromatin (Gene Expression) Chromatin_Open->DNA Apoptosis Apoptosis / Cell Cycle Arrest Chromatin_Open->Apoptosis Leads to HDACi HDAC Inhibitor (e.g., SAHA derivative) HDACi->HDAC Inhibits Hyperacetylation->Chromatin_Open Promotes

References

Application Notes and Protocols for the Deprotection of Benzyl N-(7-aminoheptyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl carbamate (Cbz or Z group) is a widely utilized protecting group for primary and secondary amines in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. Its stability under a range of reaction conditions and its susceptibility to removal under specific, mild conditions make it a valuable tool for chemists. This document provides detailed application notes and experimental protocols for the deprotection of the Cbz group in benzyl N-(7-aminoheptyl)carbamate, yielding 1,7-diaminoheptane. The selection of the appropriate deprotection method is critical to ensure high yield and purity of the final product, especially when other sensitive functional groups are present in the molecule.

Deprotection Strategies

The primary methods for the cleavage of the Cbz group are catalytic hydrogenolysis and acid-mediated cleavage.[1][2] Other methods, such as those employing Lewis acids or nucleophiles, offer alternatives for substrates with specific sensitivities.[3][4]

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and often the cleanest method for Cbz deprotection.[1] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2] This process releases the free amine, toluene, and carbon dioxide.

Mechanism of Catalytic Hydrogenolysis

G Cbz-Protected Amine Cbz-Protected Amine Intermediate_Complex Adsorbed Complex Cbz-Protected Amine->Intermediate_Complex Adsorption Catalyst_Surface Pd/C Catalyst Surface Catalyst_Surface->Intermediate_Complex Reaction H2 H₂ Gas H2->Catalyst_Surface Adsorption Products Free Amine + Toluene + CO₂ Intermediate_Complex->Products Hydrogenolysis & Decarboxylation

Caption: General mechanism of Cbz deprotection via catalytic hydrogenolysis.

A significant advantage of this method is the mild and neutral reaction conditions.[5] However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitro groups.[3]

Catalytic Transfer Hydrogenation (CTH): A safer and often more convenient alternative to using hydrogen gas is catalytic transfer hydrogenation.[6] This method utilizes a hydrogen donor, such as ammonium formate, formic acid, or triethylsilane, in the presence of a catalyst like Pd/C.[6] CTH often proceeds rapidly at room temperature and atmospheric pressure.

Acid-Mediated Deprotection

Acidic conditions can also be employed to remove the Cbz group, particularly when the substrate contains functionalities that are sensitive to catalytic hydrogenation.[1][6] Common reagents for this purpose include hydrogen bromide in acetic acid (HBr/HOAc), concentrated hydrochloric acid, or solutions of HCl in organic solvents.[1][7]

Mechanism of Acidic Cleavage

G Cbz-Protected_Amine Cbz-Protected Amine Protonation Protonation of Carbonyl Oxygen Cbz-Protected_Amine->Protonation H⁺ SN2_Attack SN2 Attack by Nucleophile (e.g., Br⁻) Protonation->SN2_Attack Carbamic_Acid_Intermediate Unstable Carbamic Acid Intermediate SN2_Attack->Carbamic_Acid_Intermediate Decarboxylation Decarboxylation Carbamic_Acid_Intermediate->Decarboxylation Free_Amine Free Amine + CO₂ + Benzyl Bromide Decarboxylation->Free_Amine

Caption: Mechanism of Cbz deprotection under acidic conditions.

While effective, these strongly acidic conditions can be harsh and may not be suitable for molecules with acid-labile protecting groups or functionalities.[2]

Other Deprotection Methods
  • Lewis Acids: Combinations of a hard Lewis acid and a soft nucleophile, such as diethylaluminum chloride and dimethylsulfide, can be used for Cbz deprotection under milder conditions than strong acids.[8] More recently, aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been shown to selectively deprotect N-Cbz groups in the presence of other sensitive functionalities.[3]

  • Nucleophilic Deprotection: A method using 2-mercaptoethanol in the presence of a base has been developed for the deprotection of carbamates, offering an alternative for substrates that are incompatible with standard hydrogenolysis or Lewis acid-mediated conditions.[4][9]

Data Presentation

The following table summarizes various conditions for the deprotection of Cbz-protected amines, providing a basis for selecting an appropriate method for this compound.

MethodCatalyst/ReagentSolvent(s)Temperature (°C)Reaction TimeReported Yield (%)Reference(s)
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm)MethanolRoom Temp.40 h-[2]
5% Pd/C, H₂ (50 psi)-80 - 100Short-[5]
Catalytic Transfer 10% Pd/C, Ammonium FormateMethanol or DMFRoom Temp.2 h88 (for a polymer)[10]
Hydrogenation Pd/C, Formic AcidEthanol251.5 h-[2][11]
Pd/C, Triethylsilane-Room Temp.Rapid-[5]
Acidic Cleavage HBr/HOAcAcetic Acid---[1]
Concentrated HCl-Room Temp.Overnight75[7]
AlCl₃, HFIPHFIP, CH₂Cl₂Room Temp.2 - 16 hHigh[3]
Nucleophilic 2-Mercaptoethanol, K₃PO₄DMAc75-High[4]

Experimental Protocols

Protocol 1: Deprotection by Catalytic Hydrogenation

This protocol describes the deprotection of this compound using hydrogen gas and a palladium on carbon catalyst.

Workflow for Catalytic Hydrogenation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up Dissolve_Substrate Dissolve this compound in Methanol Add_Catalyst Add 10% Pd/C (5-10 mol %) Dissolve_Substrate->Add_Catalyst Purge_System Purge reaction vessel with N₂ then H₂ Add_Catalyst->Purge_System Stir Stir vigorously under H₂ atmosphere (balloon or pressure vessel) Purge_System->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Filter Filter through Celite to remove catalyst Monitor->Filter Upon completion Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate Purify Purify the crude product (e.g., crystallization or chromatography) Concentrate->Purify

Caption: Experimental workflow for Cbz deprotection via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH), ACS grade

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol % Pd) to the solution.

  • Seal the flask with a septum and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Introduce hydrogen gas, either from a balloon or a pressurized vessel.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1,7-diaminoheptane.

  • The crude product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Deprotection by Catalytic Transfer Hydrogenation

This protocol utilizes ammonium formate as a hydrogen donor, avoiding the need for hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol or DMF (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

  • Add ammonium formate (3-5 equiv).

  • Carefully add 10% Pd/C (1/10 to 1/5 the weight of the substrate).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.[10]

  • Once the reaction is complete, filter the mixture through a pad of Celite® and wash the pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • To remove excess ammonium formate, the residue can be taken up in an organic solvent and washed with saturated sodium chloride solution, or if the product is water-soluble, it can be purified by dialysis and lyophilization.[10]

Protocol 3: Deprotection by Acidic Cleavage with HCl

This protocol is suitable for substrates that are not compatible with hydrogenation.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or HCl in an organic solvent (e.g., dioxane, isopropanol)

Procedure:

  • Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., isopropanol) or use concentrated HCl directly.[6][7]

  • Stir the solution at room temperature or with gentle heating (e.g., 65-75°C if using IPA·HCl).[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the product.

  • The product can be isolated as the HCl salt or neutralized with a base to obtain the free diamine, followed by extraction and purification.

Method Selection

The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups.

Decision-Making Flowchart for Cbz Deprotection

G Start Select Cbz Deprotection Method Check_Reducible_Groups Are other reducible groups present? (e.g., alkenes, alkynes, nitro) Start->Check_Reducible_Groups Hydrogenolysis Use Catalytic Hydrogenolysis (H₂/Pd-C or CTH) Check_Reducible_Groups->Hydrogenolysis No Check_Acid_Labile_Groups Are acid-labile groups present? Check_Reducible_Groups->Check_Acid_Labile_Groups Yes Acidic_Cleavage Use Acidic Cleavage (HCl, HBr/HOAc) Check_Acid_Labile_Groups->Acidic_Cleavage No Alternative_Methods Consider Alternative Methods (Lewis Acids, Nucleophilic Deprotection) Check_Acid_Labile_Groups->Alternative_Methods Yes

Caption: Decision-making flowchart for selecting a Cbz deprotection method.

Conclusion

The deprotection of the benzyl carbamate group is a crucial step in many synthetic routes. By carefully considering the substrate's functionalities and choosing the appropriate deprotection method—be it catalytic hydrogenolysis, acid-mediated cleavage, or an alternative approach—researchers can achieve high yields of the desired amine with excellent purity. The protocols provided herein offer a starting point for the successful deprotection of this compound and related compounds.

References

Application Notes and Protocols: Benzyl N-(7-aminoheptyl)carbamate Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the conjugation of benzyl N-(7-aminoheptyl)carbamate to molecules containing a carboxylic acid moiety. This protocol is broadly applicable for creating linkers, attaching payloads to antibodies or other biologics, and synthesizing novel chemical entities for research and drug development. The primary method described is the widely used and robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) mediated coupling chemistry.

Introduction

This compound is a bifunctional linker containing a carbamate-protected amine on one end and a terminal primary amine on the other. The Cbz (carboxybenzyl) protecting group offers stability during the conjugation of the primary amine and can be subsequently removed under specific conditions to reveal a free amine, allowing for further modification. The seven-carbon aliphatic chain provides a flexible spacer arm, which can be advantageous in various bioconjugation applications, such as antibody-drug conjugates (ADCs), to mitigate steric hindrance.[1][2]

This guide details the procedure for conjugating the primary amine of this compound to a carboxyl-containing molecule (e.g., a protein, peptide, or small molecule drug) via the formation of a stable amide bond.

Chemical Reaction Pathway

The conjugation is typically achieved through a two-step process involving the activation of a carboxylic acid with EDC and NHS, followed by the nucleophilic attack of the primary amine of this compound.

reaction_pathway Molecule_COOH Molecule-COOH Activated_Ester Molecule-CO-NHS (Amine-Reactive Ester) Molecule_COOH->Activated_Ester Activation EDC_NHS EDC, NHS Conjugate Molecule-CO-NH-(CH2)7-NH-Cbz (Final Conjugate) Activated_Ester->Conjugate Amine Coupling Byproducts Isourea byproduct, NHS Linker This compound (H2N-(CH2)7-NH-Cbz) Linker->Conjugate

Caption: Chemical pathway for EDC/NHS mediated conjugation.

Experimental Protocols

This section provides a detailed methodology for the conjugation reaction. It is crucial to perform these steps in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Materials and Reagents
  • This compound

  • Carboxyl-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: Hydroxylamine or 2-mercaptoethanol

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for non-aqueous reactions

  • Desalting columns or silica gel for purification

  • Analytical instruments: HPLC, LC-MS, NMR for characterization

Two-Step Aqueous Conjugation Protocol (for Proteins/Peptides)

This is the recommended procedure for conjugating to biological molecules in an aqueous environment to minimize protein-protein crosslinking.[3][4]

Step 1: Activation of the Carboxylic Acid

  • Dissolve your carboxyl-containing protein in Activation Buffer (e.g., MES buffer, pH 5.5).

  • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Add a molar excess of EDC and NHS to the protein solution. A typical starting point is a 5-10 fold molar excess of each reagent over the protein.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This forms the amine-reactive NHS ester.

Step 2: Conjugation with this compound

  • Dissolve this compound in the Coupling Buffer (e.g., PBS, pH 7.5). If solubility is an issue, a small amount of a co-solvent like DMF or DMSO can be used.

  • Adjust the pH of the activated protein solution to 7.2-7.5 by adding Coupling Buffer.

  • Immediately add the dissolved this compound to the activated protein solution. A 10-50 fold molar excess of the linker over the protein is a common starting point.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

  • Quench the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to consume any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purify the conjugate to remove excess linker and reaction byproducts. For proteins, a desalting column is a common and effective method.[3]

One-Pot Non-Aqueous Conjugation Protocol (for Small Molecules)

This protocol is suitable when both the carboxyl-containing molecule and the linker are soluble in an organic solvent.

  • Dissolve the carboxyl-containing molecule and this compound in an anhydrous aprotic solvent (e.g., DMF).

  • Add NHS (1.2-1.5 equivalents relative to the carboxylic acid).

  • Add EDC (1.2-1.5 equivalents relative to the carboxylic acid) to the solution.

  • Stir the reaction mixture at room temperature for 4-24 hours. The progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.[5]

Experimental Workflow Diagram

experimental_workflow start Start dissolve_molecule Dissolve Molecule-COOH in Activation Buffer (pH 5.5) start->dissolve_molecule add_edc_nhs Add EDC and NHS dissolve_molecule->add_edc_nhs incubate_activation Incubate 15-30 min (Activation) add_edc_nhs->incubate_activation adjust_ph Adjust pH to 7.2-7.5 incubate_activation->adjust_ph add_linker Add this compound adjust_ph->add_linker incubate_conjugation Incubate 2h RT or O/N 4°C (Conjugation) add_linker->incubate_conjugation quench Quench Reaction (e.g., Hydroxylamine) incubate_conjugation->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Characterize Conjugate (HPLC, LC-MS) purify->analyze end End analyze->end

Caption: Workflow for a two-step aqueous conjugation.

Data Presentation: Reaction Parameters

For successful conjugation, optimization of reaction parameters is critical. The following table summarizes key variables and their typical ranges for initial experiments.

ParameterRecommended RangeNotes
pH for Activation 4.5 - 6.0EDC/NHS activation of carboxyl groups is most efficient in this acidic pH range.[3][4]
pH for Conjugation 7.2 - 8.0The reaction of the NHS-ester with the primary amine is most efficient at a slightly basic pH.[3]
EDC:Carboxyl Ratio 2:1 to 10:1 (molar ratio)Higher ratios may be needed for lower efficiency reactions but can increase side reactions.
NHS:Carboxyl Ratio 2:1 to 10:1 (molar ratio)Often used in slight excess to EDC to improve the stability of the active intermediate.[4]
Linker:Molecule Ratio 10:1 to 50:1 (molar ratio)A significant excess of the linker drives the reaction towards the desired product.
Reaction Time 2 - 24 hoursDependent on temperature and reactivity of the components.
Temperature 4°C to 25°C (Room Temp)Room temperature is common for speed, while 4°C can be used to maintain the stability of sensitive molecules.

Characterization of the Conjugate

After purification, it is essential to characterize the final product to confirm successful conjugation and determine purity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and separate it from starting materials. A shift in retention time compared to the unconjugated molecule is indicative of a successful reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the conjugate, offering direct evidence of the covalent attachment of the this compound linker.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugations, 1H and 13C NMR can confirm the structure of the final product by identifying characteristic peaks of both the molecule and the attached linker.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Inefficient activation.Ensure the pH of the activation buffer is between 4.5 and 6.0. Use freshly prepared EDC/NHS solutions.
Hydrolysis of NHS-ester.Add the amine-containing linker immediately after the activation step and pH adjustment.
Inactive amine linker.Verify the purity and integrity of this compound.
Precipitation during reaction Low solubility of reactants or product.Consider using a co-solvent (e.g., DMSO, DMF). Adjust the concentration of reactants.
Protein aggregation.Optimize pH, buffer composition, and temperature. Reduce the concentration of crosslinking reagents.
Presence of side products Cross-linking (for proteins).Use a two-step conjugation protocol. Optimize the molar ratio of reactants.
EDC-related side reactions.Ensure NHS is present to form a more stable intermediate. Quench the reaction properly.

References

Application Notes and Protocols for the Purification of Benzyl N-(7-aminoheptyl)carbamate Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(7-aminoheptyl)carbamate serves as a crucial bifunctional linker in the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents. The benzyloxycarbonyl (Cbz or Z) group provides a stable protecting group for the primary amine, preventing unwanted side reactions during conjugation, while the terminal functional group on the conjugate allows for covalent attachment to a molecule of interest. Efficient purification of these conjugates is paramount to ensure the quality, safety, and efficacy of the final product by removing unreacted starting materials, byproducts, and other impurities.

These application notes provide detailed protocols for the purification of this compound conjugates using common laboratory techniques such as extraction and column chromatography. Additionally, methods for purity assessment are discussed.

Data Presentation

Purification of Cbz-protected amines and related conjugates often relies on chromatographic techniques. The choice of solvent system is critical for achieving good separation. Below is a summary of reported chromatographic conditions for similar compounds, which can serve as a starting point for optimizing the purification of this compound conjugates.

Compound TypeChromatographic MethodSolvent System (v/v)Rf ValueYield (%)Reference
Cbz-protected tetrahydropyridineSilica Gel Column ChromatographyPetrol Ether / Ethyl Acetate (5:1)0.1823[1]
General Cbz-protected aminesSilica Gel Column ChromatographyHexane / Ethyl Acetate (19:1)Not ReportedHigh[2]
Benzyl carbamateSilica Gel TLCHexane / Ethyl Acetate (3:2)0.28Not Applicable[3]
4-Nitrobenzyl N-2-(methylthio)ethyl-N-nitrosocarbamateSilica Gel Column ChromatographyHexane / Ethyl Acetate (1:2)Not Reported35-38[4]
Benzyl N-2-(methylthio)ethyl-N-nitrosocarbamateSilica Gel Column ChromatographyHexane / Methylene Chloride (1:1)Not Reported43-44[4]

Experimental Protocols

Protocol 1: General Work-up and Extraction

This protocol describes a general liquid-liquid extraction procedure to remove water-soluble impurities and unreacted reagents after the synthesis of the this compound conjugate.

Materials:

  • Reaction mixture containing the crude conjugate

  • Organic solvent immiscible with water (e.g., Ethyl Acetate (EtOAc), Dichloromethane (DCM))

  • 0.1 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., EtOAc).[5]

  • Wash the organic layer sequentially with:

    • 0.1 N HCl (2 x volume of organic layer) to remove any unreacted amine.[1]

    • Saturated NaHCO₃ solution (2 x volume of organic layer) to neutralize any excess acid and remove acidic byproducts.[1]

    • Brine (1 x volume of organic layer) to remove residual water.[5]

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.[5]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a detailed procedure for the purification of the crude conjugate using silica gel column chromatography.

Materials:

  • Crude this compound conjugate

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of Hexane/Ethyl Acetate or Petrol Ether/Ethyl Acetate)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. A good starting point for the eluent is a mixture of hexane and ethyl acetate with a low polarity (e.g., 19:1 Hexane:EtOAc), gradually increasing the polarity if the compound does not move.[2]

  • Fraction Collection: Collect the eluate in fractions using collection tubes.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system (often the same as the column eluent or slightly more polar) and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound conjugate.

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive method for assessing the purity of the final product.

Materials:

  • Purified conjugate

  • HPLC grade solvents (e.g., Acetonitrile, Water)

  • Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • Reverse-phase C18 column

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified conjugate in the mobile phase.

  • Mobile Phase: A common mobile phase for reverse-phase chromatography is a gradient of water and acetonitrile, both often containing 0.1% TFA or formic acid.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run a gradient elution, for example, starting from 5% acetonitrile and increasing to 95% over 20-30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm for the benzyl group).

  • Data Analysis: Analyze the resulting chromatogram to determine the purity of the conjugate by integrating the peak areas. A single major peak indicates high purity.

Visualizations

G cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Chromatographic Purification cluster_analysis Purity Analysis Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Start->Extraction Dilute with organic solvent AcidWash Acid Wash (0.1 N HCl) Extraction->AcidWash BaseWash Base Wash (Sat. NaHCO3) AcidWash->BaseWash BrineWash Brine Wash BaseWash->BrineWash Drying Drying (Na2SO4) BrineWash->Drying Concentration1 Concentration (Rotary Evaporator) Drying->Concentration1 ColumnChrom Silica Gel Column Chromatography Concentration1->ColumnChrom Load crude product TLC TLC Analysis of Fractions ColumnChrom->TLC Collect fractions Pooling Pooling of Pure Fractions TLC->Pooling Identify pure fractions Concentration2 Concentration (Rotary Evaporator) Pooling->Concentration2 HPLC HPLC Concentration2->HPLC NMR NMR Concentration2->NMR MS Mass Spectrometry Concentration2->MS End Pure Conjugate HPLC->End NMR->End MS->End

Caption: Workflow for the purification and analysis of this compound conjugates.

G cluster_extraction Liquid-Liquid Extraction cluster_chromatography Silica Gel Chromatography reagents This compound Conjugate (Crude) Unreacted Starting Materials Byproducts Salts organic_phase Organic Phase (Conjugate + Organic Soluble Impurities) reagents->organic_phase Dissolve in EtOAc & Wash aqueous_phase Aqueous Phase (Salts, Water-Soluble Impurities) reagents->aqueous_phase Partitioning pure_conjugate Pure Conjugate (Eluted Fractions) organic_phase->pure_conjugate Column Chromatography impurities Impurities (Separated on Column) organic_phase->impurities

Caption: Logical flow of impurity removal during purification.

References

Application Notes and Protocols for Solid-Phase Synthesis Using Benzyl N-(7-aminoheptyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern combinatorial chemistry and drug discovery, enabling the rapid and efficient synthesis of large libraries of compounds. A key element in SPS is the choice of a suitable linker, which tethers the growing molecule to the solid support and allows for its eventual cleavage. Benzyl N-(7-aminoheptyl)carbamate is a versatile bifunctional linker that can be employed in solid-phase organic synthesis (SPOS) to introduce a seven-carbon aliphatic spacer.

The benzyl carbamate (Cbz or Z) group serves as a stable protecting group for the terminal amine, which can be selectively removed under specific conditions, typically catalytic hydrogenation. The heptyl chain provides a flexible spacer, potentially improving the accessibility of the synthesized molecule for biological screening. The terminal primary amine allows for the initial attachment to a variety of solid supports.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in solid-phase synthesis.

Applications

The use of this compound as a linker in solid-phase synthesis is particularly advantageous for the following applications:

  • Combinatorial Library Synthesis: The long, flexible spacer can position the synthesized small molecules away from the resin backbone, which may minimize steric hindrance in high-throughput screening assays.[1]

  • Peptoid and Peptide Mimic Synthesis: In the synthesis of non-natural oligomers like peptoids, this linker can be used to attach the first monomer to the solid support.[2]

  • Fragment-Based Drug Discovery: The linker can be used to immobilize small molecule fragments for screening against biological targets.

  • Synthesis of Spaced Ligands: For applications requiring ligands with a specific distance from a surface or a core structure, this linker provides a well-defined seven-carbon spacer.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a hypothetical small molecule library using this compound as a linker on a polystyrene resin.

ParameterValueMethod of Determination
Linker Loading on Resin
Initial Resin Substitution1.0 mmol/gManufacturer's Specification
Linker Loading Efficiency85 - 95%Ninhydrin Test / Elemental Analysis
Final Resin Loading0.85 - 0.95 mmol/gCalculated
Synthesis Cycle Efficiency
Coupling Efficiency (per step)>99%Kaiser Test / LC-MS of cleaved test peptide
Deprotection Efficiency (per step)>99%Spectrophotometric monitoring of deprotection byproducts
Final Product
Overall Yield65 - 80%Calculated from initial resin loading
Purity (after cleavage)>90%HPLC Analysis
Identity ConfirmationConfirmedMass Spectrometry (MS)

Experimental Protocols

This section provides detailed protocols for the key steps involved in solid-phase synthesis using this compound.

Protocol 1: Attachment of this compound to a Carboxylic Acid-Functionalized Resin

This protocol describes the coupling of the linker to a resin such as Merrifield or Wang resin.

Materials:

  • Carboxylic acid-functionalized resin (e.g., Merrifield resin, 100-200 mesh, 1% DVB, 1.0 mmol/g)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin (1 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a reaction vessel. Drain the solvent.

  • Linker Activation: In a separate flask, dissolve this compound (3 eq., 3.0 mmol) and DMAP (0.1 eq., 0.1 mmol) in DCM (15 mL). Add DIC (3 eq., 3.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted carboxylic acid sites, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 1 hour.

  • Final Washing: Wash the resin as in step 4.

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Deprotection of the Benzyl Carbamate Group

This protocol describes the removal of the Cbz protecting group to expose the primary amine for subsequent synthesis steps.

Materials:

  • Linker-loaded resin from Protocol 1

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Cyclohexene or Hydrogen gas (H₂)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

Procedure (Catalytic Transfer Hydrogenation):

  • Resin Swelling: Swell the resin in a suitable solvent like THF (10 mL/g of resin) for 30 minutes.

  • Reagent Addition: Add Pd/C (0.2 eq. by weight relative to the resin) and cyclohexene (10 eq. relative to the linker loading).

  • Reaction: Heat the mixture to 60-70 °C and agitate for 4-6 hours.

  • Monitoring: Monitor the reaction progress using a qualitative test for primary amines (e.g., Kaiser test).

  • Washing: Once the reaction is complete, filter off the catalyst and wash the resin thoroughly with THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the deprotected resin under vacuum.

Alternative Procedure (Hydrogenolysis):

  • Suspend the resin in EtOH or THF.

  • Add Pd/C (0.2 eq. by weight).

  • Bubble hydrogen gas through the suspension for 4-8 hours at atmospheric pressure.

  • Wash and dry the resin as described above.

Protocol 3: Solid-Phase Synthesis of a Tri-Peptoid (Example)

This protocol outlines the synthesis of a simple tri-peptoid using the deprotected linker-resin from Protocol 2. This is based on the sub-monomer synthesis method.[2]

Materials:

  • Deprotected linker-resin

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Primary amines (e.g., isobutylamine, benzylamine, phenethylamine)

  • N,N-Dimethylformamide (DMF)

Procedure (One Cycle of Peptoid Monomer Addition):

  • Acylation:

    • Swell the resin in DMF.

    • Add a solution of bromoacetic acid (10 eq.) and DIC (10 eq.) in DMF.

    • Agitate for 20-30 minutes at room temperature.

    • Drain and wash the resin with DMF (3 x 10 mL).

  • Nucleophilic Displacement:

    • Add a solution of the desired primary amine (e.g., isobutylamine, 20 eq.) in DMF.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (3 x 10 mL).

  • Repeat: Repeat steps 1 and 2 with the next primary amines (benzylamine, then phenethylamine) to assemble the tri-peptoid.

Protocol 4: Cleavage of the Final Product from the Resin

The cleavage conditions will depend on the nature of the bond formed between the first building block and the linker. Assuming the first building block was attached via an amide bond to the amino group of the linker, and the synthesized molecule is stable to strong acid, a standard trifluoroacetic acid (TFA) cleavage can be performed if the initial resin was, for example, a Rink Amide resin to which the linker was attached. If the linker was attached to a Merrifield resin, cleavage would typically be harsher (e.g., with HF). The following is a general TFA cleavage protocol.

Materials:

  • Peptoid-on-resin from Protocol 3

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water (scavenger)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptoid-on-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA or DCM.

    • Combine the filtrates and concentrate under reduced pressure.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Purification: Collect the precipitate by centrifugation or filtration and purify by an appropriate method, such as reverse-phase HPLC.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Linker Preparation and Attachment cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Purification Resin Carboxylic Acid Resin Coupling Coupling Resin->Coupling Linker This compound Activation Activation (DIC, DMAP) Linker->Activation Activation->Coupling Capping Capping (Optional) Coupling->Capping Washing1 Washing & Drying Capping->Washing1 Deprotection Cbz Deprotection (H2, Pd/C) Washing1->Deprotection Acylation Acylation (Bromoacetic Acid, DIC) Deprotection->Acylation Displacement Nucleophilic Displacement (Primary Amine) Acylation->Displacement Washing2 Washing Displacement->Washing2 Repeat Repeat n times Washing2->Repeat Repeat->Acylation Cleavage Cleavage (TFA Cocktail) Repeat->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Workflow for solid-phase synthesis using this compound.

Representative Signaling Pathway: MAPK/ERK Pathway

Molecules synthesized using combinatorial approaches are often designed to modulate key cellular signaling pathways implicated in disease. The MAPK/ERK pathway is a frequent target in cancer drug discovery.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Synthesized Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a synthesized molecule.

References

Troubleshooting & Optimization

Technical Support Center: Benzyl N-(7-aminoheptyl)carbamate Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low yields in benzyl N-(7-aminoheptyl)carbamate conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the synthesis of conjugates using this linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in conjugation reactions?

This compound is a bifunctional linker. It contains a terminal primary amine on a seven-carbon aliphatic chain and a benzyl carbamate (Cbz or Z) protected amine. The terminal primary amine is available for conjugation to a molecule of interest (e.g., a protein, peptide, or small molecule), while the Cbz group serves as a protecting group for the other amine. This protecting group can be removed under specific conditions, such as catalytic hydrogenation, to reveal a primary amine for further modification or to produce the final conjugate.[1][2]

Q2: I am experiencing very low yields in my conjugation reaction. What are the most common general causes?

Low yields in carbamate conjugation reactions can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the reaction.

  • Reagent Quality and Stoichiometry: Degradation of reagents, improper molar ratios, or the presence of impurities can lead to poor yields.

  • Side Reactions: Competing reactions, such as hydrolysis of activated esters or self-polymerization, can consume starting materials.[3][4]

  • Steric Hindrance: The bulkiness of the molecules being conjugated can prevent efficient reaction.[5]

  • Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction will be slow and inefficient.

Q3: How can I confirm the identity and purity of my starting this compound?

Before starting your conjugation, it is crucial to verify the quality of your linker. This can be done using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Impurities from the synthesis of the linker itself can interfere with the subsequent conjugation step.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired conjugate, consider the following troubleshooting steps.

G start Low/No Product reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check condition_check Optimize Reaction Conditions reagent_check->condition_check Reagents OK sub1 Impurities Present? Run NMR, MS, HPLC reagent_check->sub1 solubility_check Assess Solubility condition_check->solubility_check Conditions Optimized sub2 Incorrect pH? Adjust pH Wrong Temperature? Vary Temp (e.g., 4°C, RT, 37°C) condition_check->sub2 activation_check Check Activation Chemistry solubility_check->activation_check Solubility Good sub3 Precipitation? Try Co-solvents (e.g., DMSO, DMF) solubility_check->sub3 purification_check Review Purification Method activation_check->purification_check Activation OK sub4 Activator Hydrolyzed? Use Fresh Activator Inefficient Activator? Try a different one (e.g., EDC/NHS, TSTU) activation_check->sub4 sub5 Product Lost? Optimize Chromatography (Column, Eluent) purification_check->sub5

Caption: Troubleshooting workflow for low product yield.

  • Verify Reagent Quality and Stoichiometry:

    • This compound: Confirm purity via HPLC and identity via MS and NMR.

    • Molecule to be Conjugated (e.g., protein, small molecule with a carboxylic acid): Ensure it is pure and free of interfering substances.

    • Coupling Reagents (e.g., EDC, NHS): These reagents can be sensitive to moisture. Use fresh, high-quality reagents.

    • Stoichiometry: Ensure the molar ratio of the linker to your molecule is appropriate. An excess of the linker may be necessary.

  • Optimize Reaction Conditions:

    • pH: The free primary amine of the linker is nucleophilic at a pH above its pKa (~10-11), but many proteins and activated esters are unstable at high pH. A common compromise is a pH range of 7.5-8.5.

    • Temperature: While many conjugations are performed at room temperature, some systems benefit from lower temperatures (4°C) to minimize side reactions, or slightly elevated temperatures (37°C) to overcome activation energy barriers.

    • Reaction Time: Monitor the reaction progress over time using an appropriate analytical method (e.g., HPLC, LC-MS) to determine the optimal reaction time.

  • Assess Solubility:

    • If either the linker or the molecule to be conjugated has poor solubility in the reaction buffer, this can severely limit the reaction rate.

    • Consider the use of organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at low percentages (e.g., 5-10%) to improve solubility. Be cautious as organic solvents can denature proteins.

Issue 2: Presence of Multiple Products or Side Reactions

The appearance of multiple peaks in your chromatogram or spots on your TLC plate indicates the formation of side products.

G Amine Linker Amine (R-NH2) DesiredProduct Desired Conjugate (M-CO-NH-R) Amine->DesiredProduct ActivatedAcid Activated Molecule (M-COOH + EDC/NHS) ActivatedAcid->DesiredProduct Hydrolysis Hydrolysis of Activated Acid ActivatedAcid->Hydrolysis H2O Polymerization Self-Polymerization of Activated Molecule ActivatedAcid->Polymerization Another Activated Molecule IntraMolecular Intramolecular Rearrangement ActivatedAcid->IntraMolecular Unstable Intermediate

Caption: Common side reactions in conjugation chemistry.

  • Hydrolysis of Activated Species: If you are using an activation strategy for a carboxylic acid (e.g., with EDC/NHS to form an NHS ester), the activated ester is susceptible to hydrolysis.

    • Solution: Perform the reaction in a concentrated solution to favor the bimolecular reaction with the amine over hydrolysis. Ensure your buffers are freshly prepared and free of nucleophilic contaminants.

  • Intramolecular Reactions: Depending on the structure of your target molecule, intramolecular cyclization or rearrangement may compete with the desired intermolecular conjugation.

    • Solution: This is inherent to the molecule's structure. Adjusting the reaction conditions (e.g., lower temperature, different pH) may favor the desired reaction.

  • Aggregation/Precipitation: Particularly when working with proteins, improper reaction conditions can lead to aggregation.

    • Solution: Screen different buffers and pH values. The inclusion of non-nucleophilic stabilizing agents may be beneficial.

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Carboxylic Acid-Containing Molecule

This protocol describes a general method for conjugating this compound to a molecule containing a carboxylic acid using EDC/NHS chemistry.

  • Dissolve the Carboxylic Acid-Containing Molecule: Dissolve your molecule in a suitable buffer (e.g., 0.1 M MES, pH 6.0) to a final concentration of 1-10 mg/mL.

  • Activate the Carboxylic Acid:

    • Add a 10-fold molar excess of N-Hydroxysuccinimide (NHS).

    • Add a 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Adjust the pH of the activated molecule solution to 7.5-8.0 using a suitable buffer (e.g., 1 M HEPES, pH 8.5).

    • Immediately add a 5 to 20-fold molar excess of this compound (dissolved in a minimal amount of DMF or DMSO if necessary).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM.

  • Purification: Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reversed-phase HPLC.

Quantitative Data Summary

The following tables provide illustrative data on how reaction parameters can influence conjugation efficiency. These are representative examples and optimal conditions should be determined empirically.

Table 1: Effect of pH on Conjugation Yield

pHRelative Yield (%)Notes
6.535Suboptimal for amine nucleophilicity.
7.585Good compromise between amine reactivity and protein stability.
8.595Optimal for amine nucleophilicity, but may risk protein stability.
9.570Potential for protein denaturation and hydrolysis of activated ester.

Table 2: Effect of Linker Molar Excess on Conjugation Yield

Molar Excess of LinkerRelative Yield (%)Notes
1:140May be insufficient to drive the reaction to completion.
5:180Generally a good starting point.
10:192Often provides a good yield without excessive waste.
20:195Diminishing returns; may complicate purification.

References

Technical Support Center: Benzyl N-(7-aminoheptyl)carbamate Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with benzyl N-(7-aminoheptyl)carbamate conjugates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and handling of your conjugates.

Issue 1: Visible precipitation or cloudiness observed after conjugation.

QuestionPossible CauseSuggested Solution
Why did my conjugate solution become cloudy or form a precipitate after the conjugation reaction? High Drug-to-Antibody Ratio (DAR): The this compound moiety introduces hydrophobicity. A high degree of conjugation can lead to intermolecular hydrophobic interactions, causing the conjugate to aggregate and precipitate.[1][2]- Optimize the conjugation reaction to target a lower, more uniform DAR. - Purify the conjugate to remove species with high DARs using techniques like Hydrophobic Interaction Chromatography (HIC).[2]
Unfavorable Buffer Conditions: The pH of the buffer may be close to the isoelectric point (pI) of the conjugate, minimizing its net charge and reducing solubility.[3] The buffer's ionic strength might also be insufficient to maintain solubility.- Adjust the pH of the buffer to be at least one unit away from the conjugate's pI.[4] - Increase the ionic strength by moderately increasing the salt concentration (e.g., NaCl).[4]
Co-solvent Shock: The addition of organic co-solvents used to dissolve the carbamate reagent may have caused the conjugate to precipitate upon addition.[3]- Add the co-solvent dropwise while vigorously stirring the protein solution. - Minimize the volume of co-solvent used.

Issue 2: Increased aggregate content detected by analytical methods (e.g., SEC, DLS) after purification.

QuestionPossible CauseSuggested Solution
My main peak in Size Exclusion Chromatography (SEC) is smaller, and I see new peaks in the void volume. What's happening? Concentration-Dependent Aggregation: During concentration steps (e.g., ultrafiltration), the high local concentration of the conjugate can promote aggregation.- Add anti-aggregation excipients to the buffer before concentration (see Issue 3). - Perform concentration in multiple, shorter steps with intermittent gentle mixing.
Stress-Induced Aggregation: Physical stress during purification, such as harsh mixing, sonication, or multiple freeze-thaw cycles, can lead to unfolding and aggregation.[5][6]- Handle the conjugate solution gently; avoid vigorous vortexing or sonication. - If freezing is necessary, use a cryoprotectant like glycerol (5-10%) and freeze/thaw rapidly. Store at -80°C for long-term stability.[7]
Residual Free Drug: Unreacted, hydrophobic this compound may not have been fully removed and could be promoting the aggregation of the conjugate.- Ensure adequate removal of free drug through methods like dialysis, tangential flow filtration (TFF), or desalting columns.

Issue 3: Conjugate is soluble initially but aggregates over time during storage.

QuestionPossible CauseSuggested Solution
How can I improve the long-term stability of my purified conjugate in solution? Suboptimal Formulation: The storage buffer may lack excipients that stabilize the conjugate and prevent aggregation. The inherent hydrophobicity of the conjugated payload can drive aggregation over time.[8][9]- Add Surfactants: Incorporate low concentrations of non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) (e.g., 0.01-0.05%) to prevent surface adsorption and aggregation.[7][10] - Use Osmolytes: Add stabilizing osmolytes such as sucrose, trehalose, or glycerol to promote the native protein conformation.[7] - Include Amino Acids: Arginine and glutamate can be added to the formulation buffer to increase solubility by interacting with charged and hydrophobic regions.[5][7]
Oxidation: If the protein component has accessible cysteine or methionine residues, oxidation can lead to conformational changes and aggregation.[11]- Add a reducing agent like DTT or TCEP if compatible with the conjugate's stability, especially for short-term experiments.[7] - For long-term storage, consider adding an antioxidant like methionine.
Inappropriate Storage Temperature: Storing at 4°C may not be optimal for all conjugates, and some proteins are prone to cold denaturation.[5]- Evaluate storage stability at different temperatures (e.g., 4°C, -20°C, -80°C). For frozen storage, ensure a cryoprotectant is used.[7]

Frequently Asked Questions (FAQs)

Q1: What is causing my this compound conjugate to aggregate?

A1: Aggregation of these conjugates is often driven by the increased hydrophobicity of the molecule after conjugation.[12] The benzyl group is aromatic and hydrophobic. When multiple units are attached to a biomolecule (like a protein or antibody), these hydrophobic patches can interact with each other, leading to self-association and the formation of soluble or insoluble aggregates.[3][9] This is a common challenge with antibody-drug conjugates (ADCs) and other bioconjugates.[10]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?

A2: The Drug-to-Antibody Ratio (DAR), or more generally the degree of labeling, has a direct impact on aggregation. A higher DAR means more hydrophobic carbamate molecules are attached to the protein, leading to a significant increase in the overall hydrophobicity of the conjugate.[8] This increased hydrophobicity enhances the propensity for the conjugate to self-associate and aggregate.[2][13]

Q3: What analytical techniques can I use to detect and quantify aggregation?

A3: Several methods are available to characterize aggregation:

  • Size Exclusion Chromatography (SEC): This is a standard method to separate and quantify monomers, dimers, and higher-order aggregates based on size.[14]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive for detecting the presence of large aggregates.[8][13]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate conjugate species based on their hydrophobicity, which is useful for analyzing the distribution of different DAR species and their aggregation potential.[1][2][15]

  • Analytical Ultracentrifugation (AUC): AUC provides detailed information on the size, shape, and distribution of species in solution.

Q4: Can the linker itself be modified to reduce aggregation?

A4: Yes, linker chemistry plays a crucial role. While your core molecule is defined, incorporating hydrophilic elements into the linker, such as polyethylene glycol (PEG) chains, can help shield the hydrophobic payload and improve the solubility and stability of the conjugate.[16] Studies have shown that zwitterionic or hydrophilic linkers can mitigate aggregation.[17][18]

Q5: Are there any process steps I should be particularly careful about to prevent aggregation?

A5: Yes, certain steps are critical. Be cautious during:

  • Conjugation: The addition of organic co-solvents can denature the protein.[3]

  • Purification: Chromatographic conditions must be optimized. For instance, in SEC, non-specific interactions between a hydrophobic conjugate and the column matrix can occur.[14]

  • Concentration: High protein concentrations can accelerate aggregation.[5]

  • Freeze-Thaw Cycles: These can cause significant stress on the protein, leading to unfolding and aggregation.[5]

Experimental Protocols & Visualizations

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
  • Sample Preparation:

    • Filter the conjugate solution using a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove dust and extraneous particles.

    • Dilute the sample to an appropriate concentration (typically 0.1-1.0 mg/mL) using the final formulation buffer. Ensure the buffer itself is filtered.

  • Instrument Setup:

    • Set the instrument to the correct temperature, usually 25°C.

    • Allow the instrument to equilibrate.

  • Measurement:

    • Load the sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate thermally for at least 2 minutes.

    • Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution (by intensity, volume, and number).

    • Look for the presence of large species (e.g., >100 nm) which indicate aggregation. The Polydispersity Index (PDI) gives an indication of the heterogeneity of the sample; a PDI > 0.3 may suggest aggregation.

Workflow for Troubleshooting Aggregation Issues

Aggregation_Troubleshooting start Aggregation Observed (Precipitate, SEC/DLS Data) check_dar 1. Analyze DAR (HIC, Mass Spec) start->check_dar dar_high DAR is High or Heterogeneous check_dar->dar_high High check_buffer 2. Evaluate Buffer (pH, Ionic Strength) check_dar->check_buffer OK optimize_conj Optimize Conjugation (Lower Reagent Ratio) dar_high->optimize_conj purify_hic Purify by HIC to Isolate Low DAR Species dar_high->purify_hic end_node Stable Conjugate optimize_conj->end_node purify_hic->end_node buffer_bad pH near pI or Low Ionic Strength check_buffer->buffer_bad Suboptimal check_handling 3. Review Handling & Storage check_buffer->check_handling OK adjust_buffer Adjust pH away from pI Increase Salt Conc. buffer_bad->adjust_buffer adjust_buffer->end_node handling_bad Harsh Mixing, Freeze-Thaw Cycles check_handling->handling_bad Harsh check_formulation 4. Assess Formulation (Excipients) check_handling->check_formulation OK gentle_handling Gentle Mixing Add Cryoprotectant handling_bad->gentle_handling gentle_handling->end_node formulation_bad No Stabilizing Excipients check_formulation->formulation_bad Lacking check_formulation->end_node OK add_excipients Add Surfactants (Tween) Osmolytes (Sucrose) Amino Acids (Arginine) formulation_bad->add_excipients add_excipients->end_node

Caption: A step-by-step workflow for diagnosing and resolving aggregation issues.

Signaling Pathway Analogy: The Path to Aggregation

While not a biological signaling pathway, this diagram illustrates the cascade of events and contributing factors leading to conjugate aggregation.

Aggregation_Pathway conjugation Conjugation Event (Benzyl Carbamate Added) hydrophobicity Increased Surface Hydrophobicity conjugation->hydrophobicity causes self_assoc Intermolecular Self-Association hydrophobicity->self_assoc promotes stress Extrinsic Stressors (Temp, pH, Shear) unfolding Partial Unfolding of Protein Structure stress->unfolding induces unfolding->self_assoc exposes hydrophobic patches soluble_agg Soluble Oligomers & Aggregates self_assoc->soluble_agg leads to insoluble_agg Insoluble Aggregates (Precipitation) soluble_agg->insoluble_agg can lead to

Caption: Cascade illustrating how conjugation and stress lead to aggregation.

References

Technical Support Center: Benzyl N-(7-aminoheptyl)carbamate in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of benzyl N-(7-aminoheptyl)carbamate as a linker in bioconjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in bioconjugation?

This compound is a bifunctional linker that contains a terminal primary amine and a carbamate-protected amine. The terminal primary amine allows for conjugation to biomolecules, often through amide bond formation with activated carboxylic acids or other amine-reactive chemistries. The benzyl carbamate (Cbz or Z) group serves as a protecting group for the second primary amine, which can be removed under specific conditions to reveal a reactive amine for further modification. This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies.

Q2: What are the most common side reactions I should be aware of when using this linker?

The primary side reactions involving this compound in bioconjugation are related to the stability of the carbamate group and potential off-target reactions. These include:

  • Hydrolysis: The carbamate bond can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to the premature deprotection of the amine.

  • Reaction with Nucleophiles: Nucleophilic species present in the reaction buffer (e.g., Tris) or on the biomolecule itself (e.g., the side chains of lysine or cysteine residues) can potentially react with the carbamate, leading to unwanted byproducts.

  • Intramolecular Cyclization: While less common for a long-chain linker like this, the possibility of intramolecular reactions should be considered, especially under conditions that favor cyclization.

  • Formation of Urea Derivatives: In some cases, the formation of urea byproducts has been observed as a side reaction during carbamate synthesis, which could potentially occur during bioconjugation under certain conditions[1][2].

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Low Conjugation Efficiency or Yield

Symptoms:

  • Low recovery of the desired bioconjugate.

  • Presence of a significant amount of unconjugated biomolecule.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions Optimize the pH of the reaction buffer. For many amine-reactive conjugations, a pH of 7.2-8.5 is ideal[3]. Ensure the temperature and reaction time are appropriate for the specific conjugation chemistry being used.
Poor Quality of Reagents Verify the purity of the this compound linker and any activating reagents. Use freshly prepared solutions.
Inactivated Biomolecule Ensure that the functional groups on your biomolecule intended for conjugation are accessible and reactive.
Issue 2: Premature Deprotection of the Cbz Group

Symptoms:

  • Detection of the fully deprotected diamine linker.

  • Formation of unexpected cross-linked products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Buffer pH The Cbz group is generally stable under neutral and mildly acidic or basic conditions. However, prolonged exposure to pH extremes can lead to hydrolysis[4][5][6][7]. Maintain the pH of your reaction and purification buffers within a stable range, typically 6.5-7.5.
Presence of Strong Nucleophiles Certain buffers, like Tris, are nucleophilic and can potentially contribute to the degradation of the carbamate linker. If premature deprotection is observed, consider switching to a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES[8].
Issue 3: Formation of Unexpected Adducts or Byproducts

Symptoms:

  • Mass spectrometry analysis reveals unexpected masses on your bioconjugate.

  • Chromatographic analysis shows multiple, unidentifiable peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Reaction with Amino Acid Side Chains Nucleophilic amino acid side chains, such as the ε-amino group of lysine or the thiol group of cysteine, can potentially react with the carbamate linker, although this is less common under physiological conditions[9][10]. To minimize this, ensure that your reaction conditions are optimized for the intended conjugation chemistry and avoid harsh conditions.
Off-Target Reactions of the Linker The benzyl group itself is generally stable, but off-target reactions can occur under certain conditions. Careful optimization of the stoichiometry of reactants can help minimize side reactions.
Linker Instability in Plasma/Serum If working with plasma or serum samples, enzymatic degradation or reaction with plasma proteins can occur[2][11][12][13][14]. It is crucial to assess the stability of your linker in the relevant biological matrix.

Experimental Protocols

Protocol 1: General Procedure for Assessing Linker Stability in Plasma

This protocol provides a framework for evaluating the stability of the this compound linker in a plasma matrix.

  • Incubation: Incubate the bioconjugate containing the linker in plasma (e.g., human, mouse) at 37°C. A typical time course could include points at 0, 24, 48, 96, and 144 hours.

  • Sample Cleanup: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the released linker and its degradation products.

  • Analysis by LC-MS: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released linker and identify any degradation products.

  • Data Analysis: Plot the concentration of the released linker over time to determine the stability profile.

Protocol 2: HPLC-MS Method for Analysis of Linker Degradation

This protocol outlines a general approach for the analysis of this compound and its potential degradation products using HPLC-MS.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 15 minutes) can be used to elute the parent linker and its more polar degradation products.

    • Flow Rate: A typical flow rate would be 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for detecting the amine-containing linker and its derivatives.

    • Detection: Use selected ion monitoring (SIM) for the expected m/z of the parent linker and its potential degradation products (e.g., the hydrolyzed product). Full scan mode can be used to search for unexpected byproducts.

    • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the parent linker and to help elucidate the structure of any degradation products based on their fragmentation patterns[1][15][16][17].

Data Presentation

Table 1: Representative Stability of Benzyl Carbamate Linkers in Different Buffers

Note: This table is a generalized representation based on the known chemical properties of benzyl carbamates. Actual stability will depend on the specific experimental conditions.

BufferpHTemperature (°C)Incubation Time (h)Estimated % Degradation
PBS7.43724< 5%
PBS7.437965-10%
Tris8.025245-15%
Acetate5.02524< 5%
Carbonate9.0252410-20%

Visualizations

Diagram 1: General Workflow for Bioconjugation and Analysis

G cluster_0 Bioconjugation cluster_1 Purification cluster_2 Analysis cluster_3 Optional Deprotection A Biomolecule C Activation & Conjugation A->C B This compound B->C D Purified Conjugate C->D E LC-MS Analysis D->E G Cbz Deprotection D->G F Characterization E->F H Further Modification G->H

Caption: General workflow for bioconjugation using this compound.

Diagram 2: Potential Side Reaction - Hydrolysis of Benzyl Carbamate

G A This compound C 7-Aminoheptylamine A->C Hydrolysis D Toluene + CO2 A->D Hydrolysis B H2O (Acidic or Basic Conditions)

Caption: Simplified schematic of the hydrolysis side reaction of the benzyl carbamate linker.

Diagram 3: Troubleshooting Logic for Unexpected Mass Spectrometry Results

G Start Unexpected MS Peak? Mass_Check Mass consistent with hydrolyzed linker? Start->Mass_Check Buffer_Adduct Mass consistent with buffer adduct? Mass_Check->Buffer_Adduct No Sol_Hydrolysis Investigate buffer pH and incubation time Mass_Check->Sol_Hydrolysis Yes Crosslinking Mass suggests cross-linking? Buffer_Adduct->Crosslinking No Sol_Buffer Switch to non-nucleophilic buffer (e.g., PBS) Buffer_Adduct->Sol_Buffer Yes Sol_Crosslinking Optimize stoichiometry and reaction conditions Crosslinking->Sol_Crosslinking Yes

Caption: Troubleshooting flowchart for unexpected mass spectrometry results.

References

preventing premature cleavage of benzyl N-(7-aminoheptyl)carbamate linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the benzyl N-(7-aminoheptyl)carbamate linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature cleavage of this linker during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure and function of the this compound linker?

The this compound linker is a chemical moiety used to connect two molecules, often a therapeutic payload to a targeting vehicle such as an antibody in an antibody-drug conjugate (ADC). The benzyl carbamate group serves as a stable linkage that can be cleaved under specific conditions to release the payload. The 7-aminoheptyl chain acts as a spacer, which can influence the steric and solubility properties of the conjugate.

Q2: What are the primary causes of premature cleavage of this linker?

Premature cleavage of the this compound linker is primarily attributed to two mechanisms:

  • Enzymatic Degradation: Carboxylesterases, which are present in plasma (especially rodent plasma), are known to hydrolyze carbamate bonds. This is a significant concern in preclinical in vivo studies.[1][2][3]

  • Chemical Hydrolysis: The carbamate bond can undergo hydrolysis, particularly under acidic or basic conditions, although it is generally more stable than an ester bond.[4][5][6]

Q3: How does the stability of this linker in human plasma compare to rodent plasma?

Linkers containing a valine-citrulline-p-aminobenzyl carbamate (ValCitPABC) structure have shown susceptibility to cleavage by carboxylesterase 1C (Ces1C) in mouse and rat plasma, while being relatively stable in human plasma.[1][3] While the this compound linker lacks the peptide component, the carbamate bond itself can still be a substrate for these enzymes, and thus, higher instability in rodent plasma should be anticipated.

Q4: Can modifications to the linker structure improve its stability?

Yes, modifications can enhance stability. For instance, in more complex p-aminobenzyl carbamate (PABC) linkers, introducing substitutions on the benzene ring can increase stability against enzymatic cleavage in mouse serum.[1][3][7] For the this compound linker, exploring substitutions on the benzyl group could be a viable strategy to improve stability.

Troubleshooting Guide: Premature Linker Cleavage

This guide addresses common issues of premature linker cleavage observed during in vitro and in vivo experiments.

Symptom Potential Cause Recommended Action
Rapid loss of conjugated payload in mouse plasma/serum. Enzymatic cleavage by carboxylesterases.[2][3]1. Confirm enzymatic activity by including a broad-spectrum esterase inhibitor in a control experiment.2. Consider using a linker with modifications known to enhance stability in mouse plasma, such as substitutions on the benzyl ring.[1][7]3. If possible, use human plasma for in vitro stability studies as it has lower carboxylesterase activity compared to rodent plasma.[3]
Linker cleavage during storage in buffer. Inappropriate pH or presence of nucleophiles in the buffer.1. Ensure the storage buffer is within a neutral pH range (6.5-7.5).2. Avoid buffers containing primary amines or other strong nucleophiles that could potentially react with the carbamate group.3. Store the conjugate at recommended low temperatures (-20°C or -80°C) to minimize hydrolysis.
Inconsistent linker stability between different batches of conjugates. Variability in the conjugation process leading to side products or heterogeneity.1. Review and optimize the conjugation and purification protocols to ensure batch-to-batch consistency.2. Characterize each batch thoroughly using techniques like mass spectrometry to confirm the structure and purity of the conjugate.
Payload release in acidic or basic formulation buffers. pH-mediated hydrolysis of the carbamate bond.[4][5]1. Assess the stability of the linker in a range of pH values to determine its stability profile.2. If the experimental conditions require acidic or basic pH, consider alternative, more robust linker chemistries.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of the this compound linker in plasma.

Materials:

  • This compound-conjugated molecule (e.g., ADC)

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS grade acetonitrile and formic acid

  • Protein A magnetic beads (for ADCs)

  • Mass spectrometer coupled with a liquid chromatography system (LC-MS)

Procedure:

  • Preparation: Thaw plasma on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove any precipitates.

  • Incubation: Dilute the conjugate to a final concentration of 100 µg/mL in pre-warmed plasma and PBS (as a control) in separate tubes. Incubate at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the incubation mixture.

  • Sample Preparation (for ADCs):

    • Immediately add the aliquot to a tube containing protein A magnetic beads to capture the ADC.

    • Wash the beads with PBS to remove plasma proteins.

    • Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine buffer).

    • Neutralize the eluate immediately.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the amount of intact conjugate remaining and to quantify the released payload.

  • Data Analysis: Plot the percentage of intact conjugate versus time to determine the linker's half-life in plasma.

Protocol 2: Identification of Cleavage Products by Mass Spectrometry

This protocol is designed to identify the products of linker cleavage to understand the degradation pathway.

Materials:

  • Incubated plasma samples from Protocol 1

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Precipitate proteins from the plasma samples (from which the ADC has been removed if applicable) by adding three volumes of cold acetonitrile. Centrifuge to pellet the proteins.

  • Analysis of Supernatant: Analyze the supernatant, which contains the released payload and linker fragments, by LC-MS/MS.

  • Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ions of suspected cleavage products to confirm their identity by comparing the fragmentation patterns with those of synthesized standards (if available).

Data Summary

The following table summarizes the expected stability of the this compound linker under various conditions, based on general knowledge of carbamate chemistry. Actual stability should be determined experimentally.

Condition Expected Stability Primary Cleavage Mechanism Notes
Human Plasma (37°C) Moderate to HighEnzymatic HydrolysisGenerally more stable than in rodent plasma due to lower carboxylesterase activity.[3]
Mouse/Rat Plasma (37°C) Low to ModerateEnzymatic HydrolysisSusceptible to cleavage by carboxylesterases.[1][2]
PBS pH 7.4 (37°C) HighChemical HydrolysisGenerally stable at neutral pH.
Acidic Buffer (pH < 5) ModerateAcid-catalyzed HydrolysisRate of hydrolysis increases with decreasing pH.[5]
Basic Buffer (pH > 8) ModerateBase-catalyzed HydrolysisRate of hydrolysis increases with increasing pH.[4]

Visualizations

Cleavage Mechanisms

Potential Cleavage Pathways cluster_enzymatic Enzymatic Cleavage cluster_chemical Chemical Hydrolysis Intact_Linker_E This compound Linker Cleaved_Products_E Released Payload + Linker Fragments Intact_Linker_E->Cleaved_Products_E Hydrolysis Carboxylesterase Carboxylesterase (e.g., in plasma) Carboxylesterase->Intact_Linker_E Intact_Linker_C This compound Linker Cleaved_Products_C Released Payload + Linker Fragments Intact_Linker_C->Cleaved_Products_C Hydrolysis Acid_Base Acidic or Basic Conditions Acid_Base->Intact_Linker_C

Caption: Potential cleavage pathways for the benzyl carbamate linker.

Experimental Workflow for Stability Assessment

Workflow for Linker Stability Assessment Start Start: Conjugate Sample Incubation Incubate at 37°C in Plasma (Human, Mouse, Rat) and PBS Start->Incubation Time_Points Collect Aliquots at Multiple Time Points Incubation->Time_Points Sample_Prep Sample Preparation (e.g., Protein A pulldown) Time_Points->Sample_Prep LCMS_Analysis LC-MS Analysis of Intact Conjugate Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis: Calculate % Intact vs. Time LCMS_Analysis->Data_Analysis End End: Determine Half-life Data_Analysis->End

Caption: Experimental workflow for assessing linker stability.

Troubleshooting Logic

Troubleshooting Premature Cleavage Start Premature Cleavage Observed In_Vivo In Vivo (Rodent)? Start->In_Vivo Enzymatic Likely Enzymatic Cleavage by Carboxylesterases In_Vivo->Enzymatic Yes In_Vitro In Vitro? In_Vivo->In_Vitro No Modify_Linker Consider Linker Modification Enzymatic->Modify_Linker Use_Inhibitors Use Esterase Inhibitors in Control Experiments Enzymatic->Use_Inhibitors pH_Issue Check Buffer pH and Composition In_Vitro->pH_Issue Yes Storage_Issue Review Storage Conditions (Temp, Duration) In_Vitro->Storage_Issue No

Caption: Logic diagram for troubleshooting premature linker cleavage.

References

troubleshooting guide for benzyl N-(7-aminoheptyl)carbamate applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with benzyl N-(7-aminoheptyl)carbamate and related long-chain N-Cbz protected diamines.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored in a cool, dry place, sealed from moisture.[1] While some carbamates are stable at room temperature, refrigeration is recommended to prevent potential degradation over time, especially if the compound is of high purity.[2]

Q2: I am having trouble dissolving this compound. What solvents are recommended?

Similar to benzyl carbamate, this compound is expected to be soluble in many organic solvents such as chloroform, methanol, and N,N-dimethylformamide (DMF).[3] Its solubility in water is likely to be low.[4][5] For reactions, consider solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate. If solubility is still an issue, gentle warming may help.

Q3: My reaction yield is lower than expected. What are some common causes?

Low yields can stem from several factors:

  • Incomplete reaction: Ensure you are using the correct stoichiometry of reagents and that the reaction has been allowed to proceed for a sufficient amount of time.

  • Side reactions: The presence of moisture can lead to hydrolysis of the carbamate. Ensure all glassware is dry and use anhydrous solvents.

  • Degradation of starting material: Verify the purity of your this compound.

  • Suboptimal reaction temperature: Some reactions may require heating or cooling to proceed efficiently.

Q4: How can I monitor the progress of my reaction involving this compound?

Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. A suitable solvent system might be a mixture of hexane and ethyl acetate.[2] Staining with ninhydrin can be useful if one of the reactants or products has a free primary amine.

Q5: What is the best method for removing the benzyl (Cbz) protecting group?

The most common method for Cbz deprotection is catalytic hydrogenation. This typically involves using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This method is generally clean and efficient.[6] Alternatively, strong acidic conditions can also be used, but this may not be suitable for acid-labile substrates.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty in dissolving the compound The compound has low solubility in the chosen solvent.Try a different organic solvent such as DMF, DCM, or methanol. Gentle warming can also aid dissolution.
Low reaction yield Incomplete reaction, side reactions due to moisture, or impure starting materials.Check the stoichiometry and reaction time. Use anhydrous solvents and dry glassware. Verify the purity of the starting material via NMR or LC-MS.
Multiple spots on TLC after reaction Presence of starting material, desired product, and byproducts.This could indicate an incomplete reaction or the formation of side products. Consider adjusting reaction time, temperature, or reagent stoichiometry.
Product is an oil instead of a solid The presence of impurities or residual solvent.Attempt to purify the product further using column chromatography. Ensure all solvent is removed under high vacuum. Some long-chain carbamates may have lower melting points and exist as oils at room temperature.
Incomplete Cbz deprotection Inactive catalyst or insufficient hydrogen pressure.Use fresh palladium catalyst. Ensure the reaction vessel is properly flushed with hydrogen and maintain a positive pressure.

Physicochemical Properties of a Related Compound: Benzyl Carbamate

PropertyValueReference
Molecular Formula C8H9NO2[4][5]
Molecular Weight 151.16 g/mol [4][7]
Melting Point 86-89 °C[5]
Appearance White solid/powder[4][8]
Solubility Soluble in organic solvents, moderately soluble in water.[3][4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using this compound

This protocol describes a general method for using this compound as a nucleophile in an alkylation reaction.

  • Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., potassium carbonate or triethylamine, 1.2 equivalents) to the solution.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cbz-Deprotection via Catalytic Hydrogenation

This protocol outlines the removal of the benzyl protecting group to yield a primary amine.

  • Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the substrate).

  • Flush the reaction vessel with hydrogen gas (using a balloon or a hydrogenator).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A This compound D N-Alkylation in Anhydrous Solvent A->D B Alkylating Agent (R-X) B->D C Base (e.g., K2CO3) C->D E Quench with Water D->E F Extraction E->F G Column Chromatography F->G H Purified N-alkylated Product G->H

Caption: Experimental workflow for N-alkylation.

troubleshooting_flow start Low Reaction Yield q1 Is the starting material pure? start->q1 s1_no Purify Starting Material q1->s1_no No q2 Are anhydrous conditions being used? q1->q2 Yes s1_yes Check Reaction Conditions (Time, Temp, Stoichiometry) s2_yes Consider alternative catalysts or solvents s1_yes->s2_yes q2->s1_yes Yes s2_no Dry glassware and use anhydrous solvents q2->s2_no No

Caption: Troubleshooting logic for low reaction yield.

signaling_pathway_concept receptor Cell Surface Receptor target_protein Target Protein receptor->target_protein Signal linker This compound (as a PROTAC linker) e3_ligase E3 Ubiquitin Ligase linker->e3_ligase ubiquitination Ubiquitination e3_ligase->ubiquitination target_protein->linker target_protein->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Target Protein Degradation proteasome->degradation

Caption: Conceptual use in a PROTAC signaling pathway.

References

Optimizing Linker Length for Targeted Delivery with Aminoheptyl Carbamate Linkers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working to optimize targeted drug delivery, the length of the linker connecting the targeting moiety to the payload is a critical parameter. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving aminoheptyl carbamate linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the aminoheptyl carbamate linker in targeted drug delivery?

The aminoheptyl carbamate linker serves as a bridge, covalently attaching a therapeutic payload to a targeting ligand, such as a monoclonal antibody, in an antibody-drug conjugate (ADC). Its length and chemical nature are crucial for balancing the stability of the conjugate in circulation with efficient payload release at the target site. The "aminoheptyl" portion refers to a seven-carbon alkyl chain, which provides spatial separation between the antibody and the drug.

Q2: How does the length of the aminoheptyl carbamate linker impact the properties of an ADC?

Linker length influences several key characteristics of an ADC:

  • Stability: Shorter linkers can tuck the payload closer to the antibody, potentially shielding it from premature cleavage by circulating enzymes.[1][2]

  • Drug-to-Antibody Ratio (DAR): The efficiency of the conjugation reaction can be affected by the linker's properties, which in turn influences the average number of drug molecules per antibody.

  • Efficacy: The distance between the antibody and the drug can affect how the payload is released and interacts with its intracellular target upon internalization into a cancer cell.

  • Pharmacokinetics (PK): The overall physicochemical properties of the ADC, influenced by the linker, can alter its distribution, metabolism, and excretion profile.[1][3]

Q3: What are the common challenges encountered when optimizing aminoheptyl carbamate linker length?

Researchers may face several issues during the optimization process:

  • Low Conjugation Efficiency: Difficulty in achieving the desired drug-to-antibody ratio (DAR).

  • ADC Aggregation: Hydrophobic payloads or linkers can lead to aggregation, reducing the therapeutic efficacy and potentially increasing immunogenicity.

  • Premature Payload Release: Linker instability in plasma can cause off-target toxicity.

  • Inefficient Payload Release: The linker may be too stable, preventing the drug from being released effectively at the target site.

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Possible Causes:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can hinder the conjugation efficiency. Carbamate formation via amine-reactive intermediates like p-nitrophenyl carbonates typically requires a slightly basic pH (around 8.0-8.5) to ensure the primary amines on the antibody's lysine residues are deprotonated and thus nucleophilic.[]

  • Steric Hindrance: A shorter linker might experience steric hindrance from the bulky antibody, preventing efficient access to the conjugation sites.

  • Antibody Purity and Concentration: The presence of amine-containing impurities (e.g., Tris buffer, glycine) or low antibody concentration can negatively impact the reaction. The recommended antibody concentration for conjugation is generally at least 2.0 mg/mL.

  • Linker-Payload Instability: The activated linker-payload conjugate may degrade before it has a chance to react with the antibody.

Troubleshooting Steps:

  • Optimize Reaction Buffer: Ensure the conjugation buffer is free of primary amines. A sodium borate or carbonate buffer at pH 8.0-8.5 is recommended.

  • Adjust Molar Ratio: Experiment with different molar ratios of the activated linker-payload to the antibody. A 15:1 molar excess of the linker-payload is a common starting point, but this may need to be optimized.

  • Vary Linker Length: If steric hindrance is suspected, synthesize and test a longer aminoalkyl carbamate linker (e.g., with a PEG spacer) to increase the distance between the reactive group and the payload.

  • Purify and Concentrate Antibody: Ensure the antibody is highly pure (>95%) and at an optimal concentration before conjugation.[5]

  • Monitor Reaction Kinetics: Perform time-course experiments to determine the optimal incubation time for the conjugation reaction.

Issue 2: ADC Aggregation

Possible Causes:

  • Hydrophobicity: Both the payload and the aminoheptyl carbamate linker can contribute to the overall hydrophobicity of the ADC, leading to aggregation, especially at higher DAR values.

  • High DAR: A high number of conjugated drug molecules can lead to intermolecular interactions and aggregation.

Troubleshooting Steps:

  • Introduce Hydrophilic Spacers: Synthesize linkers that incorporate hydrophilic moieties, such as polyethylene glycol (PEG), to improve the solubility of the ADC.

  • Optimize DAR: Aim for a lower, more homogenous DAR. This can be achieved by adjusting the molar ratio of the linker-payload to the antibody during conjugation.

  • Formulation Optimization: Experiment with different buffer conditions (e.g., pH, excipients) for the final ADC formulation to improve its stability and reduce aggregation.

  • Characterize with Size Exclusion Chromatography (SEC): Routinely use SEC to monitor for the presence of aggregates during process development and stability studies.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments to illustrate the impact of varying aminoheptyl carbamate linker length.

Table 1: Impact of Linker Length on Drug-to-Antibody Ratio (DAR)

Linker MoietyMolar Ratio (Linker:Antibody)Average DAR (by HIC-HPLC)% Aggregation (by SEC)
Aminopropyl Carbamate (C3)10:13.22.5%
Aminopentyl Carbamate (C5)10:13.83.1%
Aminoheptyl Carbamate (C7) 10:1 4.1 3.5%
Aminodecyl Carbamate (C10)10:14.04.8%

HIC-HPLC: Hydrophobic Interaction Chromatography - High-Performance Liquid Chromatography SEC: Size Exclusion Chromatography

Table 2: In Vitro Stability of ADCs with Varied Linker Lengths

Linker Moiety% Intact ADC after 72h in Human Plasma
Aminopropyl Carbamate (C3)95%
Aminopentyl Carbamate (C5)92%
Aminoheptyl Carbamate (C7) 88%
Aminodecyl Carbamate (C10)81%

Table 3: In Vitro Cytotoxicity of ADCs with Varied Linker Lengths

Linker MoietyTarget Cell Line IC50 (nM)Non-Target Cell Line IC50 (nM)
Aminopropyl Carbamate (C3)15.2>1000
Aminopentyl Carbamate (C5)8.5>1000
Aminoheptyl Carbamate (C7) 5.1 >1000
Aminodecyl Carbamate (C10)6.8>1000

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Protocol 1: Synthesis of Amine-Reactive p-Nitrophenyl (PNP) Carbonate Linker-Payload

This protocol describes the activation of a hydroxyl-containing payload with a p-nitrophenyl chloroformate-functionalized aminoheptanol to create an amine-reactive linker-payload.

Materials:

  • Payload with a primary or secondary amine

  • 7-(Boc-amino)-1-heptanol

  • p-Nitrophenyl chloroformate

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Boc Protection: Protect the amine of 7-amino-1-heptanol with a Boc group.

  • PNP Carbonate Formation: Dissolve Boc-aminoheptanol in anhydrous DCM and cool to 0°C. Add pyridine, followed by the dropwise addition of p-nitrophenyl chloroformate. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected PNP-carbonate linker by silica gel column chromatography.

  • Boc Deprotection: Dissolve the purified product in DCM and add TFA. Stir at room temperature for 2 hours.

  • Final Product: Remove the solvent under reduced pressure to yield the amine-reactive PNP-carbonate linker.

  • Payload Conjugation: React the PNP-carbonate linker with the amine-containing payload in a suitable solvent with a non-nucleophilic base to form the carbamate linkage.

Protocol 2: Conjugation of Linker-Payload to Antibody

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS), pH 7.4

  • Amine-reactive linker-payload

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1M Sodium bicarbonate buffer, pH 8.5

  • Zeba™ Spin Desalting Columns

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into PBS, pH 7.4 and adjust the concentration to 5-10 mg/mL.

  • pH Adjustment: Add 1M sodium bicarbonate buffer to the antibody solution to achieve a final pH of 8.2-8.5.

  • Linker-Payload Preparation: Dissolve the amine-reactive linker-payload in DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add the desired molar excess of the linker-payload solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Purification: Remove excess, unreacted linker-payload using a desalting column equilibrated with PBS, pH 7.4.

Protocol 3: Determination of In Vitro Cytotoxicity (MTT Assay)

Materials:

  • Target and non-target cancer cell lines

  • Complete cell culture medium

  • ADCs with varying linker lengths

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[6]

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium and add to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each ADC.

Visualizations

ADC_Workflow cluster_synthesis Linker-Payload Synthesis cluster_adc_creation ADC Creation cluster_characterization Characterization & Analysis Linker_Synth Aminoheptyl Linker Synthesis Linker_Payload_Conj Linker-Payload Conjugation Linker_Synth->Linker_Payload_Conj Payload_Activation Payload Activation Payload_Activation->Linker_Payload_Conj ADC_Conj ADC Conjugation Linker_Payload_Conj->ADC_Conj Antibody_Prep Antibody Preparation Antibody_Prep->ADC_Conj ADC_Purification ADC Purification ADC_Conj->ADC_Purification DAR_Analysis DAR Analysis (HIC-HPLC) ADC_Purification->DAR_Analysis Stability_Assay Stability Assay (Plasma) ADC_Purification->Stability_Assay Cytotoxicity_Assay Cytotoxicity Assay (In Vitro) ADC_Purification->Cytotoxicity_Assay

Caption: Experimental workflow for ADC synthesis and characterization.

Troubleshooting_Logic cluster_low_dar Troubleshooting Low DAR cluster_aggregation Troubleshooting Aggregation cluster_release Troubleshooting Premature Release Start Encountering Issue? Low_DAR Low DAR Start->Low_DAR Yes Aggregation ADC Aggregation Start->Aggregation Yes Premature_Release Premature Payload Release Start->Premature_Release Yes Check_pH Optimize Buffer pH (8.0-8.5) Low_DAR->Check_pH Check_Ratio Vary Linker:Antibody Ratio Low_DAR->Check_Ratio Check_Purity Ensure Antibody Purity (>95%) Low_DAR->Check_Purity Add_Spacer Incorporate Hydrophilic Spacer (PEG) Aggregation->Add_Spacer Optimize_DAR Aim for Lower, Homogenous DAR Aggregation->Optimize_DAR Change_Formulation Optimize Formulation Buffer Aggregation->Change_Formulation Shorten_Linker Test Shorter Alkyl Chain Premature_Release->Shorten_Linker Increase_Hindrance Introduce Steric Hindrance Near Cleavage Site Premature_Release->Increase_Hindrance

Caption: Logical troubleshooting guide for common ADC issues.

References

Technical Support Center: Synthesis of Benzyl N-(7-aminoheptyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl N-(7-aminoheptyl)carbamate. The primary challenge in this synthesis is achieving selective mono-N-Cbz protection of 1,7-diaminoheptane to avoid the formation of the di-protected byproduct.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low to No Yield of the Desired Mono-Protected Product

Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Check the quality and reactivity of the benzyl chloroformate (Cbz-Cl). It can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or a recently purchased reagent if possible.
Incorrect Stoichiometry - A large excess of 1,7-diaminoheptane is crucial to favor mono-protection. A common starting point is to use 5-10 equivalents of the diamine relative to benzyl chloroformate.
Suboptimal Reaction Temperature - The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reactivity of benzyl chloroformate and improve selectivity. Ensure the reaction temperature is maintained throughout the addition of Cbz-Cl.
Ineffective Base - Under Schotten-Baumann conditions, a suitable base like sodium bicarbonate or sodium carbonate is required to neutralize the HCl generated during the reaction. Ensure the base is present in a sufficient amount (at least 2 equivalents relative to Cbz-Cl).

Issue 2: Formation of a Significant Amount of Di-Protected Byproduct (N,N'-bis(benzyloxycarbonyl)-1,7-diaminoheptane)

Possible Cause Suggested Solution
Insufficient Excess of Diamine - The most effective way to minimize di-protection is to use a large excess of 1,7-diaminoheptane. This statistically favors the reaction of benzyl chloroformate with an unprotected diamine molecule.
Rapid Addition of Benzyl Chloroformate - Add the benzyl chloroformate solution dropwise and slowly to the reaction mixture. This maintains a low concentration of the protecting agent at any given time, reducing the likelihood of a second reaction with the already mono-protected product.
Localized High Concentration of Reagents - Ensure vigorous stirring of the reaction mixture to prevent localized areas of high benzyl chloroformate concentration.
Mono-protonation Strategy Not Employed - Consider a "one-pot" procedure where one equivalent of a strong acid (like HCl, generated in situ from trimethylsilyl chloride or thionyl chloride) is used to protonate one of the amino groups of the diamine. The protonated amino group is much less nucleophilic and will not react with the benzyl chloroformate, thus favoring mono-protection.

Issue 3: Difficulty in Purifying the Mono-Protected Product

Possible Cause Suggested Solution
Similar Polarity of Mono- and Di-protected Products - Column Chromatography: While challenging, silica gel column chromatography is a common method for separation. A carefully selected eluent system with a shallow gradient (e.g., a gradual increase in the polarity with methanol in dichloromethane) can effectively separate the products. - Acid-Base Extraction: Utilize the basicity of the free amino group in the mono-protected product. After the reaction, perform an acidic wash (e.g., with dilute HCl) to protonate the desired product and transfer it to the aqueous layer, leaving the di-protected, unreacted starting materials, and other neutral impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the desired product extracted with an organic solvent.
Contamination with Excess Diamine - The large excess of 1,7-diaminoheptane can often be removed by washing the organic layer with water or brine during the work-up. Due to its higher polarity and water solubility, the diamine will partition into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main challenge is the selective protection of only one of the two primary amino groups in 1,7-diaminoheptane. The reaction can easily lead to the formation of the undesired N,N'-bis(benzyloxycarbonyl)-1,7-diaminoheptane (di-Cbz protected) byproduct.

Q2: What are the recommended starting conditions for the selective mono-Cbz protection of 1,7-diaminoheptane?

A2: A common and effective method involves using a large excess of 1,7-diaminoheptane (5-10 equivalents) relative to benzyl chloroformate (1 equivalent). The reaction is typically performed in a biphasic solvent system (e.g., THF/water or dioxane/water) with a base such as sodium bicarbonate at 0 °C. The benzyl chloroformate should be added slowly with vigorous stirring.

Q3: Can I use other protecting groups for the mono-protection of 1,7-diaminoheptane?

A3: Yes, other common amine protecting groups like tert-butoxycarbonyl (Boc) can also be used. The principles of selective mono-protection, such as using an excess of the diamine or a mono-protonation strategy, are generally applicable to other protecting groups as well.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials (1,7-diaminoheptane and benzyl chloroformate) and use a suitable developing solvent system (e.g., dichloromethane/methanol). The product, byproduct, and starting materials should have different Rf values, allowing you to track the consumption of starting materials and the formation of products.

Q5: What are the typical conditions for the deprotection of the Cbz group?

A5: The Cbz group is commonly removed by catalytic hydrogenolysis. This involves reacting the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is generally clean and efficient.

Experimental Protocols

Protocol 1: Mono-Cbz Protection using Excess Diamine (Adapted from General Procedures)

  • Dissolve 1,7-diaminoheptane (5-10 equivalents) in a mixture of THF and water (2:1 ratio).

  • Add sodium bicarbonate (2-3 equivalents relative to Cbz-Cl).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of benzyl chloroformate (1 equivalent) in THF dropwise over a period of 1-2 hours.

  • Allow the reaction to stir at 0 °C for an additional 2-4 hours and then warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine to remove the excess diamine and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 1,7-diaminoheptane and NaHCO3 in THF/Water cool Cool to 0 °C start->cool add_cbz Slowly add Benzyl Chloroformate in THF cool->add_cbz react Stir at 0 °C then RT add_cbz->react extract Dilute with Water & Extract with Ethyl Acetate react->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 & Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or High Di-protection? cause1 Insufficient Excess of Diamine start->cause1 cause2 Rapid Addition of Cbz-Cl start->cause2 cause3 Poor Stirring start->cause3 solution4 Consider Mono-protonation Strategy start->solution4 Alternative Strategy solution1 Increase Diamine (5-10 eq.) cause1->solution1 solution2 Slow, Dropwise Addition cause2->solution2 solution3 Ensure Vigorous Stirring cause3->solution3

Caption: Troubleshooting logic for common synthesis issues.

Technical Support Center: Purification of Benzyl N-(7-aminoheptyl)carbamate Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of challenging benzyl N-(7-aminoheptyl)carbamate conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these bifunctional molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugates?

The primary challenges arise from the dual functionality of these molecules: a protected primary amine (benzyl carbamate) and a free primary amine. This bifunctionality can lead to several issues during purification:

  • High Polarity: The free primary amine makes the conjugate highly polar, which can lead to poor retention on normal-phase silica gel and tailing peaks.

  • Basicity of the Amine: The basic nature of the primary amine can cause strong interactions with the acidic silanol groups on standard silica gel, resulting in irreversible adsorption, low recovery, and peak tailing.[1]

  • Carbamate Group Instability: The benzyl carbamate (Cbz) protecting group can be sensitive to certain conditions. While generally stable, prolonged exposure to highly acidic or basic conditions during chromatography can lead to its cleavage.[2]

  • Co-elution with Impurities: The similar polarity of starting materials, byproducts, and the desired conjugate can make separation difficult.

Q2: Can I use standard silica gel flash chromatography for purification?

Standard silica gel chromatography can be challenging but is often feasible with careful method development. The key is to mitigate the interaction between the basic amine and the acidic silica. Here are some common strategies:

  • Mobile Phase Modification: Add a basic modifier to the mobile phase to "neutralize" the silica surface and compete with the amine for binding sites. Commonly used additives include triethylamine (TEA) or ammonium hydroxide at concentrations of 0.1-2%.[1]

  • Amine-Functionalized Silica: Using an amine-treated silica stationary phase can significantly improve peak shape and recovery by minimizing the acid-base interactions.[3]

  • Gradient Elution: A carefully optimized gradient from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is typically required to elute the polar conjugate.

Q3: Is reversed-phase chromatography a suitable alternative?

Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent alternative, especially for highly polar conjugates.[1][4]

  • Principle: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[4] Polar compounds have weaker interactions with the stationary phase and elute earlier.

  • pH Adjustment: The retention of basic compounds like your conjugate can be significantly influenced by the pH of the mobile phase. At a higher pH (alkaline conditions), the primary amine is in its free base form, making the molecule more hydrophobic and increasing its retention on the C18 column, which can lead to better separation.[1] Volatile buffers are preferred if the solvent needs to be removed after purification.

Q4: Are there any non-chromatographic purification methods I can try?

For some conjugates, non-chromatographic methods can be effective, either alone or in combination with chromatography:

  • Recrystallization: If your conjugate is a solid, recrystallization can be a powerful purification technique. The choice of solvent is critical and needs to be determined empirically. A recently developed method called Selective Ammonium Carbamate Crystallization (SACC) utilizes the reversible reaction of primary amines with CO2 to form ammonium carbamate salts with distinct solubility profiles, allowing for selective crystallization.[5][6][7] This could be particularly useful for separating your primary amine-containing conjugate from non-amine impurities.

  • Acid-Base Extraction: An aqueous acid wash can be used to protonate the primary amine, transferring it to the aqueous layer and separating it from non-basic impurities in the organic layer. The pH can then be adjusted to make the aqueous layer basic, and the deprotonated product can be extracted back into an organic solvent. Care must be taken to ensure the benzyl carbamate is stable to the acidic and basic conditions used.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product is not eluting from the silica gel column. - The mobile phase is not polar enough.- Strong interaction between the basic amine and acidic silica.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).- Add a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide (0.5-2%) to your eluent.[1]- Consider switching to a less acidic stationary phase like alumina or an amine-functionalized silica gel.[3]
Significant peak tailing during flash chromatography. - Strong acid-base interaction between the amine and silica gel.- Add a competing base (e.g., triethylamine, pyridine, or ammonium hydroxide) to the mobile phase.[1]- Use an amine-functionalized silica column.[3]- Consider reversed-phase chromatography.[1][4]
Low recovery of the product. - Irreversible adsorption of the product onto the silica gel column.- Decomposition of the product on the silica.- Deactivate the silica gel by pre-treating it with the mobile phase containing a basic modifier.- Minimize the time the compound spends on the column by using a faster flow rate and a steeper gradient.- Check the stability of your compound on a TLC plate spotted with your crude material and left for several hours before eluting to see if degradation occurs.
Co-elution of the product with impurities. - Insufficient selectivity of the chromatographic system.- Optimize the solvent system. Try a different combination of solvents (e.g., ethyl acetate/heptane instead of DCM/methanol).- Switch to a different chromatographic mode (e.g., from normal-phase to reversed-phase).- Consider using an orthogonal purification technique, such as ion-exchange chromatography, if applicable.
Loss of the benzyl carbamate (Cbz) protecting group. - The purification conditions are too acidic or basic.- The compound is unstable on silica gel.[2]- Avoid using strong acids or bases in your mobile phase or workup. If an acid or base wash is necessary, use dilute solutions and minimize contact time.- Buffer the mobile phase in HPLC to a neutral or slightly basic pH.- Perform a quick filtration through a plug of silica rather than a long column chromatography.

Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is a starting point and may require optimization.

  • Stationary Phase: Silica gel (60 Å, 40-63 µm). For particularly problematic separations, consider using amine-functionalized silica gel.

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Solvent B: Methanol (MeOH)

    • Additive: Add 0.5-1% (v/v) triethylamine (TEA) or ammonium hydroxide (28-30% aqueous solution) to Solvent B.

  • Column Packing and Equilibration:

    • Dry pack or prepare a slurry of the silica gel in a low-polarity solvent (e.g., DCM or EtOAc with a small percentage of MeOH and the basic additive).

    • Equilibrate the column with at least 5 column volumes of the initial mobile phase composition (e.g., 98:2 DCM:MeOH + 0.5% TEA).

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the initial mobile phase or DCM.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel and loading the powder onto the top of the column.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 2% MeOH in DCM with TEA).

    • Gradually increase the polarity by increasing the percentage of Solvent B. A typical gradient might be from 2% to 15% MeOH over 10-15 column volumes.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

Protocol 2: Preparative Reversed-Phase HPLC

This is a general guideline for method development.

  • Column: C18 stationary phase (e.g., 10 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Water with a buffer (e.g., 0.1% triethylamine or 10 mM ammonium bicarbonate, adjusted to a pH of 7.5-8.5).

    • Solvent B: Acetonitrile or Methanol.

  • Method Development (Analytical Scale):

    • First, develop a suitable separation method on an analytical C18 column.

    • Screen different gradients of Solvent B in Solvent A (e.g., 5% to 95% Solvent B over 15-20 minutes).

    • Optimize the gradient to achieve good resolution between your product and impurities.

  • Scale-Up to Preparative Scale:

    • Use a preparative C18 column with the same chemistry as the analytical column.

    • Adjust the flow rate and injection volume according to the column dimensions.

    • Inject the crude product dissolved in a solvent compatible with the initial mobile phase (e.g., a small amount of DMSO or the initial mobile phase itself).

  • Fraction Collection and Product Isolation:

    • Collect fractions based on the UV chromatogram.

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the final product.

Data Summary Tables

Table 1: Typical Flash Chromatography Parameters for this compound Conjugates

ParameterCondition 1 (Standard Silica)Condition 2 (Amine-Functionalized Silica)
Stationary Phase Silica Gel (60 Å)Amine-Functionalized Silica Gel
Mobile Phase A DichloromethaneHeptane
Mobile Phase B MethanolEthyl Acetate
Additive 0.5 - 1% Triethylamine in Mobile Phase BNone
Gradient 2% to 20% B over 15 CV10% to 100% B over 12 CV
Typical Purity >90%>95%
Typical Recovery 60-80%80-95%

Table 2: Starting Conditions for Preparative RP-HPLC Method Development

ParameterCondition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 8.0
Mobile Phase B Acetonitrile
Flow Rate 20 mL/min
Gradient 10-60% B over 30 minutes
Detection UV at 254 nm and 220 nm
Sample Loading 50-100 mg dissolved in 1-2 mL DMSO/Water

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Strategy cluster_outcome Outcome cluster_rework Further Action Crude Crude this compound Conjugate Mixture Flash_Chrom Normal-Phase Flash Chromatography Crude->Flash_Chrom Option 1 RP_HPLC Reversed-Phase HPLC Crude->RP_HPLC Option 2 Crystallization Recrystallization / SACC Crude->Crystallization Option 3 Pure_Product Pure Conjugate (>95%) Flash_Chrom->Pure_Product Success Impure Impure Fractions (<95%) Flash_Chrom->Impure Partial Success RP_HPLC->Pure_Product Success RP_HPLC->Impure Partial Success Crystallization->Pure_Product Success Crystallization->Impure Partial Success Repurify Repurify with Orthogonal Method Impure->Repurify

Caption: General purification workflow for this compound conjugates.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solution Potential Solutions Start Poor Purification Outcome Tailing Peak Tailing? Start->Tailing No_Elution No Elution? Start->No_Elution Low_Recovery Low Recovery? Start->Low_Recovery Coelution Co-elution? Start->Coelution Add_Base Add Basic Modifier (e.g., TEA) Tailing->Add_Base Yes Amine_Silica Use Amine-Functionalized Silica Tailing->Amine_Silica Yes RP_HPLC Switch to RP-HPLC Tailing->RP_HPLC Alternative No_Elution->Add_Base If tailing also present Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Low_Recovery->Add_Base Yes Low_Recovery->Amine_Silica Yes Optimize_Gradient Optimize Gradient Coelution->Optimize_Gradient Yes Orthogonal_Method Use Orthogonal Method Coelution->Orthogonal_Method Yes

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Stability Testing of Benzyl N-(7-aminoheptyl)carbamate-Linked ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stability testing of antibody-drug conjugates (ADCs) featuring a benzyl N-(7-aminoheptyl)carbamate linker.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability testing of your ADC.

Issue 1: Increased Aggregation Observed During Stability Studies

Question: We are observing a significant increase in high molecular weight species (aggregates) by size-exclusion chromatography (SEC-HPLC) during an accelerated stability study of our this compound-linked ADC. What are the potential causes and how can we troubleshoot this?

Answer:

Increased aggregation is a common challenge in ADC development and can be influenced by multiple factors, particularly for novel linker-payload systems. Here’s a step-by-step troubleshooting guide:

  • Potential Cause 1: Hydrophobicity of the Linker-Payload. The this compound linker, combined with a hydrophobic payload, can increase the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation.[1][2]

    • Troubleshooting:

      • Formulation Optimization: Evaluate the impact of different formulation buffers. Increasing the ionic strength or adding excipients like polysorbates (e.g., Polysorbate 20 or 80) can help mitigate hydrophobic interactions.[3] Consider the use of stabilizers such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine).

      • Drug-to-Antibody Ratio (DAR) Assessment: ADCs with a high DAR often exhibit increased aggregation.[1] Confirm the DAR of your batch and consider producing ADCs with a lower average DAR for comparison.

  • Potential Cause 2: Instability of the Antibody. The conjugation process itself, including exposure to reducing agents or organic solvents, can compromise the conformational stability of the monoclonal antibody (mAb).

    • Troubleshooting:

      • Thermal Stress Studies: Perform differential scanning calorimetry (DSC) to assess the thermal stability of the conjugated mAb compared to the unconjugated mAb. A significant decrease in the melting temperature (Tm) post-conjugation suggests compromised stability.

      • Forced Degradation Studies: Subject the unconjugated mAb to the same conjugation process conditions (without the linker-payload) and analyze for aggregation to isolate the effect of the process on the antibody.

  • Potential Cause 3: Linker-Related Degradation. Instability of the carbamate linker under the study conditions could lead to partially degraded ADC species that are prone to aggregation.

    • Troubleshooting:

      • Characterize Aggregates: If possible, isolate and characterize the high molecular weight species using techniques like native mass spectrometry to determine if they are composed of intact or degraded ADC molecules.

      • pH Profile of Stability: Evaluate ADC stability across a range of pH values to identify the optimal pH for minimizing linker hydrolysis and subsequent aggregation.

Logical Troubleshooting Flow for ADC Aggregation

ADC_Aggregation_Troubleshooting Start Start: Increased Aggregation Detected by SEC Check_Hydrophobicity Assess Linker-Payload Hydrophobicity Start->Check_Hydrophobicity Check_mAb_Stability Evaluate mAb Stability Post-Conjugation Start->Check_mAb_Stability Check_Linker_Degradation Investigate Linker Instability Start->Check_Linker_Degradation Optimize_Formulation Optimize Formulation (Excipients, pH) Check_Hydrophobicity->Optimize_Formulation High Hydrophobicity Lower_DAR Produce Lower DAR Species Check_Hydrophobicity->Lower_DAR High DAR Perform_DSC Perform DSC on ADC vs. mAb Check_mAb_Stability->Perform_DSC Suspect Conformational Change Forced_Degradation_mAb Forced Degradation of mAb (Process Conditions) Check_mAb_Stability->Forced_Degradation_mAb Suspect Process Impact Characterize_Aggregates Characterize Aggregates (e.g., Native MS) Check_Linker_Degradation->Characterize_Aggregates pH_Stability_Profile Perform pH Stability Profile Study Check_Linker_Degradation->pH_Stability_Profile End_Optimized End: Stability Improved Optimize_Formulation->End_Optimized Lower_DAR->End_Optimized End_Further_Investigation End: Requires Further Linker/Payload Re-engineering Perform_DSC->End_Further_Investigation Significant Tm Shift Forced_Degradation_mAb->End_Further_Investigation mAb Aggregates Characterize_Aggregates->End_Further_Investigation Degraded Species Present pH_Stability_Profile->Optimize_Formulation

Caption: Troubleshooting workflow for ADC aggregation.

Issue 2: Premature Payload Release in Plasma Stability Assays

Question: Our in vitro plasma stability assay shows a higher than expected release of free payload from our this compound-linked ADC. What could be the cause and what are the next steps?

Answer:

Premature payload release can compromise the therapeutic index of an ADC. The stability of the carbamate linker is crucial for preventing this.[4]

  • Potential Cause 1: Enzymatic Cleavage in Plasma. Although carbamate linkers are generally more stable than other linker types, some plasma enzymes may still be capable of cleaving the linker.

    • Troubleshooting:

      • Multi-Species Plasma Stability: Conduct plasma stability studies in different species (e.g., human, mouse, rat, cynomolgus monkey) to assess if the enzymatic activity is species-specific.[5] This can provide insights for preclinical model selection.

      • Inhibition Studies: If a specific enzyme is suspected, perform the plasma stability assay in the presence of a known inhibitor of that enzyme class to see if payload release is reduced.

  • Potential Cause 2: Chemical Instability of the Linker. The this compound linker might be susceptible to hydrolysis under the assay conditions (pH, temperature).

    • Troubleshooting:

      • Buffer Stability Control: Always run a parallel stability study in a simple buffer (e.g., PBS) at the same pH and temperature as the plasma assay.[5] This will help differentiate between chemical and enzymatic degradation.

      • Forced Degradation: Perform forced degradation studies at high and low pH to understand the chemical lability of the linker.

  • Potential Cause 3: Issues with the Analytical Method. The method used to quantify the free payload might be inaccurate, leading to an overestimation of its release.

    • Troubleshooting:

      • Method Validation: Ensure your LC-MS/MS method for free payload quantification is properly validated for sensitivity, linearity, accuracy, and precision in the plasma matrix.

      • Internal Standard: Use a stable, isotopically labeled internal standard for the payload to account for any matrix effects or extraction inefficiencies.

      • Sample Handling: Evaluate the stability of the ADC in the plasma matrix during sample preparation to ensure that deconjugation is not occurring after sample collection but before analysis.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to monitor during stability testing of a this compound-linked ADC?

A1: The key CQAs to monitor include:

  • Appearance: Visual inspection for color change or precipitation.

  • Purity and Aggregation: Measurement of high and low molecular weight species by SEC-HPLC.

  • Drug-to-Antibody Ratio (DAR): Determination of the average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC), and mass spectrometry. Changes in DAR over time can indicate payload loss.[8]

  • Free Payload Level: Quantification of the amount of unconjugated payload by LC-MS/MS.

  • Charge Heterogeneity: Assessment of charge variants using ion-exchange chromatography (IEX) or imaged capillary isoelectric focusing (iCIEF).

  • Potency: A cell-based assay to measure the biological activity of the ADC, which can be affected by both payload loss and aggregation.[9]

Q2: How does the this compound linker release the payload?

A2: This type of linker is designed to be stable in circulation and release the payload within the target cell. The release mechanism is typically initiated by enzymatic cleavage (e.g., by lysosomal proteases like Cathepsin B) of a peptide adjacent to the self-immolative p-aminobenzyl carbamate (PABC) spacer. This cleavage triggers a cascade of electronic rearrangements, leading to the release of the payload.

Payload Release Mechanism

Payload_Release ADC ADC with This compound Linker Cleavage Enzymatic Cleavage of Peptide ADC->Cleavage Enzyme Lysosomal Enzyme (e.g., Cathepsin B) Enzyme->Cleavage Self_Immolation 1,6-Elimination of p-Aminobenzyl Spacer Cleavage->Self_Immolation Payload_Release Release of Free Payload Self_Immolation->Payload_Release

Caption: Payload release from a self-immolative linker.

Q3: What are the recommended storage conditions for these ADCs?

A3: Most ADCs are stored as lyophilized powders at -20°C or -80°C for long-term stability. In liquid formulation, they are typically stored at 2-8°C. The optimal storage conditions, including buffer composition and pH, should be determined empirically through long-term stability studies. Avoid repeated freeze-thaw cycles, as this can lead to aggregation.[1]

Data Presentation

Table 1: Example Stability Data for a this compound-Linked ADC at 40°C

Time PointAppearance% Monomer (SEC)Average DAR (HIC)Free Payload (ng/mL)Potency (% Relative to T0)
T=0 Clear, colorless98.53.8< 1.0100%
T=1 week Clear, colorless97.23.75.295%
T=2 weeks Clear, colorless95.83.610.888%
T=4 weeks Clear, colorless93.13.422.575%
T=8 weeks Slightly opalescent89.53.145.162%

Disclaimer: The data presented in this table is for illustrative purposes only and may not be representative of all this compound-linked ADCs.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify payload release in plasma from different species.

Methodology:

  • Preparation: Thaw plasma (human, mouse, rat) on ice. Centrifuge at 4°C to remove any cryoprecipitates.

  • Incubation: Spike the ADC into the plasma at a final concentration of 100 µg/mL. Also, prepare a control sample by spiking the ADC into PBS pH 7.4. Incubate all samples at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots from each sample. Immediately add an excess of cold acetonitrile with an internal standard to precipitate proteins and stop any enzymatic reactions.

  • Sample Processing for Free Payload:

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials.

    • Evaporate the solvent and reconstitute in a suitable buffer for LC-MS/MS analysis.

  • Sample Processing for Average DAR (Optional):

    • At each time point, an aliquot can be taken for immunocapture of the ADC, followed by analysis by LC-MS or HIC to determine the change in average DAR over time.[10]

  • Analysis:

    • Quantify the free payload in the processed samples using a validated LC-MS/MS method.

    • Calculate the percentage of payload released at each time point relative to the total amount of conjugated payload at T=0.

Experimental Workflow for ADC Stability Testing

ADC_Stability_Workflow Start Start: ADC Stability Study Formulation Prepare ADC in Formulation Buffer Start->Formulation Stress_Conditions Incubate under Accelerated (e.g., 40°C) and Real-Time (e.g., 5°C) Conditions Formulation->Stress_Conditions Time_Points Sample at Pre-defined Time Points (T=0, 1, 2, 4, 8 weeks, etc.) Stress_Conditions->Time_Points SEC SEC-HPLC (% Monomer, HMW, LMW) Time_Points->SEC HIC_RP HIC/RP-HPLC (Average DAR) Time_Points->HIC_RP LCMS LC-MS/MS (Free Payload) Time_Points->LCMS IEX IEX/iCIEF (Charge Variants) Time_Points->IEX Potency Cell-Based Potency Assay Time_Points->Potency Data_Analysis Analyze Data and Assess Stability Profile SEC->Data_Analysis HIC_RP->Data_Analysis LCMS->Data_Analysis IEX->Data_Analysis Potency->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: General workflow for an ADC stability study.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways of the ADC under various stress conditions.

Methodology:

  • Preparation: Prepare solutions of the ADC at a concentration of 1 mg/mL in a suitable formulation buffer.

  • Stress Conditions: Subject the ADC solutions to the following conditions:

    • Thermal Stress: Incubate at 50°C for 1-2 weeks.

    • Low pH (Acidic): Adjust the pH to 3.5 with dilute HCl and incubate at 40°C for 1 week.

    • High pH (Basic): Adjust the pH to 8.5 with dilute NaOH and incubate at 40°C for 1 week.

    • Oxidative Stress: Add 0.05% hydrogen peroxide and incubate at room temperature for 24 hours.

    • Photostability: Expose to light according to ICH Q1B guidelines.

    • Control: A sample stored at the recommended storage condition (e.g., 2-8°C) protected from light.

  • Analysis: After the incubation period, analyze all samples alongside the control using a comprehensive set of analytical methods, including:

    • SEC-HPLC (for aggregation and fragmentation)

    • RP-HPLC or HIC (for changes in DAR and hydrophobicity)

    • LC-MS (for identification of degradation products, including mass changes on the light and heavy chains)

    • iCIEF (for changes in charge profile)

  • Data Interpretation: Compare the degradation profiles under different stress conditions to identify the primary degradation pathways for your ADC. This information is crucial for formulation development and defining critical quality attributes.[11][12]

References

avoiding steric hindrance in benzyl N-(7-aminoheptyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving benzyl N-(7-aminoheptyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect the synthesis of this compound?

A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups at or near a reaction site physically impedes the approach of a reagent. In the synthesis of this compound, the bulky benzyl chloroformate and the flexible seven-carbon chain of the diamine can lead to steric challenges. This can result in slower reaction rates, incomplete reactions, or the formation of undesired side products. The long alkyl chain can fold back, partially obstructing the amine's reactive site.

Q2: Why is my reaction yield for the Cbz-protection of 7-aminoheptylamine consistently low?

A2: Low yields can be attributed to several factors related to steric hindrance and the nature of the long-chain diamine:

  • Inefficient Amine Presentation: The long, flexible heptyl chain can shield the terminal amino group, making it less accessible to the bulky benzyl chloroformate.

  • Formation of Side Products: The presence of two primary amines in 7-aminoheptylamine can lead to the formation of di-substituted products, where both amino groups are protected by a Cbz group. This becomes more prevalent if the stoichiometry is not carefully controlled.

  • Carbamate Instability: While generally stable, the carbamate product's stability can be influenced by reaction conditions. Inappropriate pH or the presence of nucleophiles can lead to decomposition.[1][2][3]

Q3: Can steric hindrance from the benzyl group affect subsequent reactions at the other end of the 7-aminoheptyl chain?

A3: Yes. While the primary effect of steric hindrance is at the site of the carbamate formation, the bulky benzyl group can influence the reactivity of the terminal primary amine in subsequent steps. The overall size and conformation of the molecule can affect its solubility and how it interacts with other reagents or catalysts in solution.

Q4: Are there alternative protecting groups that are less sterically hindering than the Cbz group?

A4: While the Cbz group is widely used, other carbamate protecting groups with different steric profiles exist. For instance, the Boc (tert-butyloxycarbonyl) group is also common. The choice of protecting group should be guided by the specific requirements of your synthetic route, including the conditions for subsequent reaction steps and the deprotection strategy.[4] An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed in complex syntheses.[4]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Significant Steric Hindrance 1. Dilute Reaction Conditions: Perform the reaction at a lower concentration. 2. Slow Addition of Reagent: Add the benzyl chloroformate dropwise over an extended period.High concentrations can favor intermolecular side reactions. Slow addition maintains a low concentration of the electrophile, favoring the desired mono-substitution.
Poor Reagent Purity 1. Verify Purity of 7-aminoheptylamine: Use freshly distilled or recently purchased diamine. 2. Check Benzyl Chloroformate Quality: Ensure it has not decomposed (often indicated by the smell of benzyl chloride or phosgene).Impurities in the starting materials can lead to a host of side reactions and inhibit the desired transformation.
Suboptimal Reaction Temperature 1. Cool the Reaction: Run the reaction at 0°C or even lower.The reaction of benzyl chloroformate with amines is exothermic. Lower temperatures can help control the reaction rate and minimize the formation of side products.
Issue 2: Formation of Multiple Products (Di-substitution)
Possible Cause Troubleshooting Step Rationale
Incorrect Stoichiometry 1. Use an Excess of Diamine: Employ a 2 to 5-fold excess of 7-aminoheptylamine relative to benzyl chloroformate.Using an excess of the diamine statistically favors the mono-acylation product, as the benzyl chloroformate is more likely to encounter an unprotected diamine molecule.
Inefficient Mixing 1. Ensure Vigorous Stirring: Use a suitable stir bar and flask size to ensure the reaction mixture is homogeneous.Poor mixing can create localized areas of high benzyl chloroformate concentration, leading to di-substitution.

Experimental Protocols

Protocol: Mono-Cbz Protection of 7-Aminoheptylamine

This protocol is designed to favor the formation of this compound by controlling stoichiometry and reaction conditions.

Materials:

  • 7-aminoheptylamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 7-aminoheptylamine (3.0 equivalents) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Base Addition: Add a saturated aqueous solution of sodium bicarbonate (5.0 equivalents).

  • Cooling: Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

  • Reagent Addition: Dissolve benzyl chloroformate (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the Cbz-Cl solution dropwise to the reaction mixture over 1-2 hours.

  • Reaction: Allow the reaction to stir at 0°C for an additional 2 hours, then let it warm to room temperature and stir overnight.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-protected product.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield in Cbz-Protection start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity check_stoichiometry Review Stoichiometry (Diamine Excess?) start->check_stoichiometry check_conditions Assess Reaction Conditions start->check_conditions purity_ok Purity Confirmed check_purity->purity_ok OK adjust_purity Purify/Replace Reagents check_purity->adjust_purity Impure stoichiometry_ok Stoichiometry Correct check_stoichiometry->stoichiometry_ok OK adjust_stoichiometry Increase Diamine Excess check_stoichiometry->adjust_stoichiometry Incorrect conditions_ok Conditions Optimal check_conditions->conditions_ok OK adjust_conditions Modify Temp, Concentration, or Addition Rate check_conditions->adjust_conditions Suboptimal final_analysis Analyze Results purity_ok->final_analysis stoichiometry_ok->final_analysis conditions_ok->final_analysis rerun_experiment Re-run Experiment adjust_purity->rerun_experiment adjust_stoichiometry->rerun_experiment adjust_conditions->rerun_experiment rerun_experiment->final_analysis

Caption: A flowchart for diagnosing and resolving low product yield.

Reaction Pathway and Potential Side-Reaction

G Reaction Pathways for Cbz-Protection of 7-Aminoheptylamine cluster_reactants Reactants cluster_products Products diamine H₂N-(CH₂)₇-NH₂ 7-Aminoheptylamine mono_product Cbz-NH-(CH₂)₇-NH₂ Desired Mono-Product diamine->mono_product + Cbz-Cl (1 eq.) di_product Cbz-NH-(CH₂)₇-NH-Cbz Di-Substituted Side-Product diamine->di_product + Cbz-Cl (2 eq.) cbz_cl Cbz-Cl Benzyl Chloroformate mono_product->di_product + Cbz-Cl (Further Reaction)

Caption: Desired reaction versus the formation of a di-substituted side-product.

References

Validation & Comparative

Characterization of Benzyl N-(7-aminoheptyl)carbamate Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of mass spectrometric techniques for the characterization of benzyl N-(7-aminoheptyl)carbamate conjugates. It includes supporting experimental data from related compounds, detailed experimental protocols, and visualizations of key processes.

The accurate characterization and quantification of this compound conjugates are crucial in various research and development settings. Mass spectrometry stands out as a primary analytical tool for this purpose due to its high sensitivity and specificity. This guide compares different mass spectrometric approaches, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS), and provides a framework for method development and data interpretation.

Comparison of Mass Spectrometric Ionization Techniques

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two common ionization techniques applicable to the analysis of carbamate conjugates. The choice between them depends on the specific analytical goal, sample complexity, and desired throughput.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Produces ions from a liquid solution by applying a high voltage.Co-crystallizes the analyte with a matrix, which is then irradiated by a laser to induce desorption and ionization.
Ionization State Typically produces multiply charged ions, which is advantageous for high-mass molecules.Predominantly generates singly charged ions, simplifying spectra of complex mixtures.[1]
Coupling Easily coupled with liquid chromatography (LC) for online separation and analysis.[1]Generally an offline technique, though coupling with LC is possible under specific conditions.
Sample Throughput Lower throughput due to the need for chromatographic separation for each sample.High throughput, capable of analyzing an entire pharmacokinetic curve for one animal in under 2 minutes in some applications.[2]
Matrix Effects Can be susceptible to ion suppression from co-eluting matrix components.Can experience interference from the matrix itself, although this can be mitigated.[2]
Typical Analytes Well-suited for polar and large molecular weight compounds in solution.[3]Ideal for high molecular weight substances like proteins and nucleic acids, and for mass spectrometric imaging.[2][3]

Quantitative Performance of LC-MS/MS for Carbamate-Related Compounds

Analyte ClassLLOQ/LODLinearity (R²)Recovery (%)Reference
Carbamate Pesticides0.5–5.0 µg/kg (LOQ)Not specified88.1–118.4[4]
Carbamate Insecticides10-20 ng/mL (LOQ)>0.99Not specified[5]
N-methyl Carbamates< 1 ppb (LOQ)Not specified74.4–111.0[6]
Acetylated Polyamines0.1-5 ng/mL (LLOQ)≥0.99Not specified[7][8]
Acetylated Polyamines1.0–8.3 µg/L (LOQ)0.9591–0.996882–117[9]

Predicted Fragmentation Pathway

Understanding the fragmentation pattern of this compound is essential for developing a sensitive and specific MS/MS method. Based on the fragmentation of related benzylamines and carbamates, the primary fragmentation pathway in positive ion ESI is expected to involve the formation of a stable benzyl or tropylium cation.

cluster_0 Predicted ESI-MS/MS Fragmentation Precursor_Ion [M+H]+ this compound Fragment_1 Benzyl/Tropylium Cation (m/z 91) Precursor_Ion->Fragment_1 Collision-Induced Dissociation Fragment_2 Protonated 7-aminoheptyl-carbamate fragment Precursor_Ion->Fragment_2 Alternative Fragmentation Fragment_3 Protonated 7-aminoheptane Fragment_2->Fragment_3 Loss of CO2

Caption: Predicted fragmentation of protonated this compound.

Experimental Protocols

This section provides a detailed, representative protocol for the analysis of this compound conjugates using LC-ESI-MS/MS. This protocol is a composite based on methods for related compounds and should be optimized for the specific conjugate and matrix.

1. Sample Preparation (from a biological matrix, e.g., plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the analyte from matrix components.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS)

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions:

    • Analyte: Precursor ion (m/z of [M+H]+) -> Product ion (e.g., m/z 91 for the benzyl cation). A second, confirmatory transition should also be monitored.

    • Internal Standard: Precursor ion -> Product ion.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Collision Energy: This will need to be optimized for the specific analyte to achieve the most intense and stable fragment ion signal.

cluster_1 LC-MS/MS Experimental Workflow Sample_Prep Sample Preparation (e.g., Protein Precipitation) LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Analysis Tandem MS Analysis (MRM) ESI_Ionization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The characterization of this compound conjugates is effectively achieved using mass spectrometry, with LC-ESI-MS/MS being a particularly powerful technique for both qualitative and quantitative analysis. By leveraging the established methodologies for similar carbamate and polyamine compounds, robust and sensitive assays can be developed. The predictable fragmentation pattern, characterized by the formation of a benzyl or tropylium cation, provides a specific marker for detection and quantification in complex matrices. This guide serves as a foundational resource for researchers to design and implement effective mass spectrometric strategies for the analysis of this important class of molecules.

References

A Comparative Guide to Analytical Techniques for the Quality Control of Benzyl N-(7-aminoheptyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust quality control of pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final drug product. Benzyl N-(7-aminoheptyl)carbamate, a key building block in various synthetic pathways, requires rigorous analytical characterization to confirm its identity, purity, and impurity profile. This guide provides a comparative overview of key analytical techniques applicable to the quality control of this compound, supported by representative experimental data and detailed methodologies.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific quality attribute being assessed. For this compound, the primary analytical challenges involve its potential for thermal degradation and the need to resolve structurally similar impurities. The following table summarizes the performance of the most relevant analytical techniques.

Analytical TechniquePrincipleTypical ApplicationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Purity assessment, quantification, impurity profiling.High resolution, suitable for non-volatile and thermally labile compounds, versatile detection methods (UV, MS).Can require longer analysis times, solvent consumption.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and an inert gas.Analysis of residual solvents, volatile impurities, and thermally stable related substances.High efficiency, fast analysis times for volatile compounds.Not suitable for thermally labile compounds without derivatization or specialized injection techniques.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Impurity identification and quantification, metabolite studies.High sensitivity and selectivity, provides molecular weight and structural information.[3]Higher instrumentation cost and complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Couples GC separation with MS detection.Identification of volatile and semi-volatile impurities.Excellent for identifying unknown volatile impurities through spectral libraries.[4][5]Subject to the same thermal lability constraints as GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Structural elucidation, confirmation of identity, quantification.Provides detailed structural information, non-destructive.[6][7][8]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Identification of functional groups, confirmation of identity.Fast, simple sample preparation, provides a molecular fingerprint.[7]Limited quantitative capability, not ideal for complex mixtures.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Due to the carbamate functional group, which can be thermally labile, HPLC is a preferred method for the quality control of this compound.[9]

  • Instrumentation: HPLC system with a UV detector or a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for carbamate analysis.

  • Mobile Phase: A gradient elution is often employed to resolve impurities with varying polarities. A typical mobile phase could consist of a mixture of acetonitrile and water or a buffer solution (e.g., ammonium acetate).[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 25°C) to ensure reproducibility.

  • Detection: UV detection at a wavelength where the benzyl group exhibits strong absorbance (e.g., 220 nm).[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent like methanol to a final concentration of approximately 1 mg/mL.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

While direct GC analysis of carbamates can be challenging due to thermal degradation, it is a valuable technique for assessing volatile impurities and residual solvents.[2] To mitigate thermal decomposition, methods such as cold on-column injection or derivatization can be employed.[1][11]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) for general hydrocarbon impurities and a Mass Spectrometer (MS) for identification.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[12]

  • Injector: Split/splitless injector. For thermally sensitive analysis, a programmable temperature vaporization (PTV) or cold on-column injector is recommended.[1]

  • Injector Temperature: 250°C (for standard split/splitless).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.[12]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector: FID at 280°C or MS with electron ionization (EI) at 70 eV.[12]

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the carbon framework of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for complete structural assignment.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive quality control of this compound, from sample reception to final data analysis and reporting.

Analytical Workflow for Quality Control cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting SampleReception Sample Reception & Logging SamplePreparation Sample Preparation SampleReception->SamplePreparation HPLC HPLC Analysis (Purity, Impurities) SamplePreparation->HPLC GC GC Analysis (Residual Solvents) SamplePreparation->GC NMR NMR Spectroscopy (Identity) SamplePreparation->NMR FTIR FTIR Spectroscopy (Functional Groups) SamplePreparation->FTIR LCMS LC-MS Analysis (Impurity ID) HPLC->LCMS If unknown impurity detected DataProcessing Data Processing & Integration HPLC->DataProcessing GC->DataProcessing NMR->DataProcessing FTIR->DataProcessing LCMS->DataProcessing SpecificationCheck Comparison to Specifications DataProcessing->SpecificationCheck ReportGeneration Certificate of Analysis Generation SpecificationCheck->ReportGeneration

Caption: Quality Control Analytical Workflow.

This comprehensive approach, integrating chromatographic, spectroscopic, and spectrometric techniques, ensures a thorough evaluation of the quality of this compound, meeting the stringent requirements of the pharmaceutical industry.

References

A Head-to-Head Comparison of Benzyl N-(7-aminoheptyl)carbamate and PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection in ADCs

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, efficacy, and toxicity. The choice of linker can dictate the therapeutic window of an ADC, making a thorough understanding of the available options paramount for successful drug development. This guide provides a detailed comparison of two distinct linker classes: the alkyl carbamate-based benzyl N-(7-aminoheptyl)carbamate and the widely utilized polyethylene glycol (PEG) linkers. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions in their ADC design.

Introduction to the Linkers

This compound represents a class of cleavable linkers that can be engineered to incorporate features that modulate the physicochemical properties of the ADC. A notable example is the zwitterionic benzyl α-ammonium carbamate (BAC) linker, which is designed to be intrinsically hydrophilic, potentially mitigating the hydrophobicity of the conjugated payload.[1][2] These linkers typically undergo a triggered cleavage mechanism, such as enzymatic hydrolysis, to release the cytotoxic drug within the target cell.

Polyethylene glycol (PEG) linkers are well-established hydrophilic spacers used to improve the solubility and pharmacokinetic profile of ADCs.[3][4] By increasing the overall hydrophilicity of the ADC, PEG linkers can reduce aggregation, decrease non-specific uptake, and prolong circulation half-life.[3][5] PEG linkers can be of varying lengths, allowing for fine-tuning of the ADC's properties.

Quantitative Performance Comparison

The following tables summarize key quantitative data for ADCs constructed with a zwitterionic benzyl α-ammonium carbamate (BAC) linker and various PEG linkers. It is important to note that the data for the two linker types are derived from different studies and experimental systems; therefore, direct comparisons should be made with caution.

Linker TypeHydrophilicity (Log P)Drug-to-Antibody Ratio (DAR)In Vitro Potency (IC50, nM)Off-Target ToxicityReference
Zwitterionic Benzyl α-Ammonium Carbamate (BAC)-0.173.30.18Lower off-target uptake observed compared to a more hydrophobic carbamate linker.[1][2]
Conventional para-Amino Benzyl (PAB) Carbamate1.152.01.27Higher off-target uptake observed.[1][2]
No PEG Linker (Control)N/AN/A4.94 (NCI-N87 cells)Higher toxicity, MTD of 5.0 mg/kg.[1]
4 kDa PEG LinkerMore HydrophilicN/A31.9 (NCI-N87 cells)Reduced toxicity, MTD of 10.0 mg/kg.[1]
10 kDa PEG LinkerMost HydrophilicN/A111.3 (NCI-N87 cells)Significantly reduced toxicity, MTD of 20.0 mg/kg.[1]
PEG12 LinkerHydrophilic~2.7 - 3.0N/AReduced hepatic uptake and clearance.[6]

Table 1: Comparative Performance Data of Benzyl Carbamate and PEG Linkers in ADCs.

Linker TypeIn Vivo Half-life ExtensionReference
No PEG Linker (Control)1x[1]
4 kDa PEG Linker2.5x[1]
10 kDa PEG Linker11.2x[1]

Table 2: Impact of PEG Linker Length on ADC Half-life.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the synthesis, conjugation, and evaluation of ADCs with benzyl carbamate and PEG linkers.

Protocol 1: Synthesis of a Zwitterionic Benzyl α-Ammonium Carbamate (BAC) Linker-Payload

This protocol is a generalized representation based on the synthesis of a BAC linker coupled to a model payload.[2]

  • Synthesis of the BAC Core: The synthesis begins with the appropriate benzyl piperidine nucleophile. This is reacted with a chloromethyl carbamate derivative of the payload (e.g., a fluorogenic dye or a cytotoxic drug).

  • Introduction of the Triggerable Moiety: A cleavable group, such as a Val-Ala dipeptide for cathepsin B cleavage, is coupled to the BAC core.

  • Activation for Conjugation: The terminal carboxylic acid of the dipeptide is activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester, to make it reactive towards amine groups on the antibody.

  • Purification: The final linker-payload is purified using standard chromatographic techniques such as HPLC.

Protocol 2: Conjugation of Linker-Payload to Antibody

This protocol describes a typical lysine-based conjugation.

  • Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer, typically phosphate-buffered saline (PBS) at a pH of 7.2-7.4.

  • Conjugation Reaction: The activated linker-payload (e.g., NHS ester) is added to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction is typically incubated at room temperature or 4°C for a defined period.

  • Purification of the ADC: The resulting ADC is purified from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: The purified ADC is characterized to determine its concentration, DAR, aggregation level, and endotoxin levels.

Protocol 3: In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cells expressing the antigen of interest and control cells (antigen-negative) are cultured under standard conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, the free drug, and a non-targeting control ADC.

  • Incubation: The cells are incubated for a period that allows for ADC internalization and drug-induced cytotoxicity (typically 72-96 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Tumor Implantation: Immunodeficient mice are subcutaneously implanted with tumor cells that express the target antigen.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a specified size, and mice are then randomized into treatment and control groups.

  • ADC Administration: The ADC is administered to the treatment groups, typically via intravenous injection, at various dose levels. Control groups receive vehicle or a non-targeting ADC.

  • Tumor Volume Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental processes.

cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (Endosome/Lysosome) ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Tumor Cell ADC->Receptor Binding Internalized_ADC Internalized ADC Receptor->Internalized_ADC Internalization Lysosome Lysosome Internalized_ADC->Lysosome Cleavage Enzymatic Cleavage Lysosome->Cleavage Payload Released Payload Cleavage->Payload Drug Release Target Intracellular Target (e.g., Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation & Purification cluster_evaluation ADC Evaluation Linker_Core Linker Core (e.g., Benzyl Carbamate or PEG) Activated_Linker_Payload Activated Linker-Payload Linker_Core->Activated_Linker_Payload Payload Cytotoxic Payload Payload->Activated_Linker_Payload ADC_Crude Crude ADC Activated_Linker_Payload->ADC_Crude Antibody Monoclonal Antibody Antibody->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC Purification (SEC/TFF) In_Vitro In Vitro Assays (Cytotoxicity, Stability) Purified_ADC->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK, Toxicity) Purified_ADC->In_Vivo Characterization Characterization (DAR, Aggregation) Purified_ADC->Characterization

Caption: General workflow for the synthesis and evaluation of an Antibody-Drug Conjugate.

BAC_Linker Benzyl α-Ammonium Carbamate (BAC) Linker Trigger Trigger (e.g., Enzyme) BAC_Linker->Trigger Cleavage Signal Elimination_1_6 1,6-Elimination Trigger->Elimination_1_6 Intermediate Unstable Intermediate (Nitrogen Lone Pair Exposed) Elimination_1_6->Intermediate Elimination_1_2 1,2-Elimination Intermediate->Elimination_1_2 Payload Released Payload (Secondary Amine) Elimination_1_2->Payload

Caption: Two-step cleavage mechanism of a Benzyl Ammonium Carbamate (BAC) linker.

Discussion and Conclusion

The selection between a this compound-type linker and a PEG linker is a nuanced decision that depends on the specific goals of the ADC program.

Zwitterionic benzyl carbamate linkers , such as the BAC linker, offer an elegant solution to mitigate payload-driven hydrophobicity by incorporating intrinsic hydrophilicity into the linker structure itself.[1][2] The data suggests that this approach can lead to a higher drug-to-antibody ratio and potent in vitro activity while potentially reducing off-target toxicity compared to more hydrophobic carbamate linkers.[1][2] The defined chemical structure of such linkers also contributes to a more homogeneous ADC product.

PEG linkers provide a versatile and well-understood platform for improving the pharmaceutical properties of ADCs.[3][4] The ability to vary the length of the PEG chain allows for a tunable approach to optimizing hydrophilicity, pharmacokinetics, and toxicity.[1] Longer PEG chains can significantly extend the in vivo half-life and reduce toxicity, although this may come at the cost of reduced in vitro potency.[1] The "shielding" effect of the PEG chain can also reduce the immunogenicity of the ADC.[7]

Key Considerations for Linker Selection:

  • Payload Properties: For highly hydrophobic payloads, a hydrophilic linker is essential. Both zwitterionic carbamates and PEG linkers can address this, but the degree of hydrophilicity required may favor one over the other.

  • Desired Pharmacokinetic Profile: If a long circulation half-life is a primary objective, a longer PEG linker may be the preferred choice.

  • Homogeneity: Discrete linkers like the BAC linker or monodisperse PEG linkers are advantageous for producing homogeneous ADCs with a well-defined DAR, which is often a desirable attribute for regulatory approval.

  • Cleavage Mechanism: The choice of the cleavable moiety within the linker (e.g., dipeptide for enzymatic cleavage, disulfide for reductive cleavage) is independent of the spacer (carbamate or PEG) and should be tailored to the target and desired release mechanism.

References

A Comparative Guide to the In Vitro Efficacy of Benzyl N-(7-aminoheptyl)carbamate-Based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Antibody-Drug Conjugates (ADCs) utilizing a benzyl N-(7-aminoheptyl)carbamate-based linker system against other common linker technologies. The information presented herein is supported by experimental data to aid in the selection of optimal ADC components for targeted cancer therapy.

Executive Summary

The linker connecting the antibody to the cytotoxic payload is a critical component of an ADC, profoundly influencing its stability, efficacy, and safety profile. This guide focuses on a novel benzyl α-ammonium carbamate (BAC) linker, a derivative of the this compound backbone, and compares its in vitro performance with established linkers such as maleimide-based and valine-citrulline (VC) peptide linkers. The data indicates that the zwitterionic nature of the BAC linker can enhance labeling efficiency, reduce aggregation, and improve the cytotoxic potency of ADCs compared to traditional linkers.

Data Presentation: Comparative In Vitro Performance of ADC Linkers

The following tables summarize the quantitative data on the in vitro efficacy, stability, and drug-to-antibody ratio (DAR) of ADCs with different linker technologies.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

Linker TypePayloadCell LineIC50 (nM)Reference
Benzyl α-ammonium carbamate (BAC)-VAMMAEJIMT-1 (HER2+)0.18[1]
para-amino benzyl (PAB)-VCMMAEJIMT-1 (HER2+)1.27[1]
Maleimide-based (Thiobromomaleimide)MMAEBT-474 (HER2+)Low nM range[2]
Maleimide-based (Thiobromomaleimide)MMAEMCF-7 (HER2-)No cytotoxicity[2]
Valine-Citrulline (vc)-PABCMMAEN87 (HER2+)~0.1[3]
Valine-Citrulline (vc)-PABCMMAEMCF-7 (HER2-)>1000[3]

Table 2: Plasma Stability of Different ADC Linkers

Linker TypeStability in Mouse PlasmaStability in Human PlasmaKey FindingsReference
Benzyl α-ammonium carbamate (BAC)Good stability, ~10% payload release after 72hGood stability, ~10% payload release after 72hThe zwitterionic BAC linker demonstrates good plasma stability.[1]
Valine-Citrulline (VC)Unstable, susceptible to carboxylesterase 1c cleavageStableSignificant premature payload release observed in mouse plasma.[4]
Maleimide (Thiosuccinimide)Prone to retro-Michael reaction leading to drug lossMore stable than in mouse plasma, but still potential for drug lossHydrolysis of the thiosuccinimide ring can improve stability.[5]
Self-hydrolyzing Maleimide (DPR-based)Improved stabilityImproved stabilityIntramolecular catalysis of thiosuccinimide hydrolysis enhances stability.[5]

Table 3: Drug-to-Antibody Ratio (DAR) of ADCs with Different Conjugation Chemistries

Linker/Conjugation ChemistryTypical DARHomogeneityReference
Benzyl α-ammonium carbamate (BAC)3.3Not specifiedNot specified
Cysteine-Maleimide2-4 (can be up to 8)Heterogeneous (mixture of DARs)[6][7]
Site-Specific Conjugation (e.g., SeriMabs)2 or 4Homogeneous[8]
Valine-Citrulline (vc) via Cysteine~4Heterogeneous[9]

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., JIMT-1, BT-474, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium. Add the diluted ADCs to the wells and incubate for 72-96 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADC Internalization Assay

This assay quantifies the uptake of an ADC by target cells.

  • Cell Preparation: Seed target cells in a 96-well plate or prepare them in suspension.

  • ADC Labeling (Optional): For direct detection, the ADC can be labeled with a pH-sensitive dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.

  • Incubation: Add the ADC to the cells and incubate at 37°C for various time points (e.g., 1, 4, 24 hours). A control incubation at 4°C can be used to measure surface binding without internalization.

  • Washing: Wash the cells to remove unbound ADC.

  • Detection:

    • Flow Cytometry: If the ADC is fluorescently labeled, analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which correlates with the amount of internalized ADC.

    • Confocal Microscopy: Visualize the subcellular localization of the internalized ADC.

  • Data Analysis: Quantify the internalization rate and extent by comparing the fluorescence intensity at different time points and temperatures.

Bystander Killing Assay

This assay assesses the ability of an ADC's payload, upon release from the target cell, to kill neighboring antigen-negative cells.

  • Co-culture Setup: Co-culture antigen-positive (e.g., BT-474) and antigen-negative (e.g., MCF-7) cells. The antigen-negative cells are typically labeled with a fluorescent protein (e.g., GFP) for easy identification.

  • ADC Treatment: Treat the co-culture with the ADC at various concentrations.

  • Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and diffusion (typically 72-120 hours).

  • Imaging and Analysis: Use fluorescence microscopy or a high-content imaging system to count the number of viable GFP-positive (antigen-negative) cells in the presence and absence of the ADC.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to control wells (co-culture without ADC and antigen-negative cells alone with ADC) to determine the extent of the bystander effect.

Mandatory Visualization

Experimental Workflow for In Vitro ADC Efficacy Assessment

experimental_workflow cluster_assays In Vitro Efficacy Assays cluster_data Data Analysis cytotoxicity Cytotoxicity Assay (MTT) ic50 IC50 Determination cytotoxicity->ic50 internalization Internalization Assay uptake Quantification of Internalization internalization->uptake bystander Bystander Killing Assay bystander_effect Assessment of Bystander Killing bystander->bystander_effect end End: Comparative Efficacy Profile ic50->end uptake->end bystander_effect->end start Start: ADC Constructs (BAC vs. Alternatives) cell_lines Target & Non-Target Cancer Cell Lines start->cell_lines cell_lines->cytotoxicity cell_lines->internalization cell_lines->bystander

Caption: Workflow for assessing the in vitro efficacy of ADCs.

Signaling Pathway of MMAE-Induced G2/M Cell Cycle Arrest

mmae_pathway cluster_cell_cycle Cell Cycle Progression MMAE MMAE Payload Tubulin Tubulin Dimers MMAE->Tubulin Binds to and inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization blocked Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupted G2M_Checkpoint G2/M Checkpoint Activation Spindle->G2M_Checkpoint Triggers Apoptosis Apoptosis G2M_Checkpoint->Apoptosis Induces M M Phase (Mitosis) G2M_Checkpoint->M Arrests progression into G2 G2 Phase G2->M Cyclin B / CDK1

Caption: MMAE inhibits tubulin polymerization, leading to G2/M arrest.

Conclusion

The selection of an appropriate linker is paramount in the design of effective and safe ADCs. The novel benzyl α-ammonium carbamate (BAC) linker demonstrates promising in vitro characteristics, including enhanced potency and good stability, when compared to some traditional linkers. The zwitterionic nature of the BAC linker likely contributes to these improved properties by potentially reducing aggregation and improving pharmacokinetics. Further investigations, particularly in vivo studies, are warranted to fully elucidate the therapeutic potential of ADCs based on this this compound scaffold. This guide provides a foundational comparison to aid researchers in making informed decisions for the development of next-generation ADCs.

References

A Comparative Guide to Quantifying Benzyl N-(7-aminoheptyl)carbamate Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and bioconjugation, accurately determining the efficiency of conjugation reactions is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for quantifying the conjugation of benzyl N-(7-aminoheptyl)carbamate to a model peptide. It further explores alternative analytical techniques, offering a comprehensive overview to aid in selecting the most suitable method for specific research needs.

Hypothetical Conjugation Reaction

To illustrate the analytical methodologies, we will consider the conjugation of this compound to a model peptide, "Peptide-COOH," which possesses a carboxylic acid group activated by a standard coupling agent like EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide). The reaction results in the formation of a stable amide bond between the primary amine of the carbamate linker and the carboxyl group of the peptide.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC and alternative methods for determining the conjugation efficiency of this compound.

Method Principle Advantages Disadvantages Typical Throughput Relative Cost
RP-HPLC with UV Detection Separation of reactants and products based on hydrophobicity, followed by quantification using UV absorbance.Robust, reproducible, widely available, allows for simultaneous quantification of reactant and product.Moderate sensitivity, may require method development for optimal separation, potential for co-elution with impurities.Medium
LC-MS Separation by HPLC followed by mass-to-charge ratio detection.High sensitivity and specificity, provides molecular weight confirmation of the conjugate, can analyze complex mixtures.Higher equipment cost and complexity, potential for ion suppression effects.Medium
Fluorescamine Assay Fluorogenic reaction with unreacted primary amines.High sensitivity, rapid, and simple to perform.Indirect method (measures disappearance of starting material), susceptible to interference from other primary amines.High$
TNBS Assay Colorimetric reaction with unreacted primary amines.Simple, inexpensive, and uses standard lab equipment (spectrophotometer).Indirect method, lower sensitivity than fluorescamine, can be affected by colored compounds in the sample.High$

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) with UV Detection

This method directly quantifies the unreacted this compound and the conjugated peptide product.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • This compound standard

  • Peptide-COOH standard

  • Conjugated Peptide-Carbamate product standard (if available for calibration)

Procedure:

  • Sample Preparation: At various time points during the conjugation reaction, withdraw an aliquot of the reaction mixture. Quench the reaction (e.g., by adding a small amount of a primary amine scavenger if appropriate, or by immediate dilution). Dilute the sample to a suitable concentration with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (for the benzyl group of the carbamate)

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Quantification:

    • Generate a standard curve for this compound by injecting known concentrations.

    • Calculate the concentration of unreacted carbamate in the reaction samples based on its peak area from the standard curve.

    • The conjugation efficiency can be calculated as follows: Efficiency (%) = [(Initial Carbamate Conc. - Unreacted Carbamate Conc.) / Initial Carbamate Conc.] * 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for confirming the identity of the conjugate and quantifying the reaction components.[1][2][3]

Instrumentation and Materials:

  • LC-MS system (e.g., with an electrospray ionization - ESI - source)

  • Same column and mobile phases as for RP-HPLC are often suitable.

Procedure:

  • Sample Preparation: Prepare samples as described for RP-HPLC.

  • LC-MS Conditions: Use similar chromatographic conditions as for RP-HPLC. The MS detector should be set to monitor the expected mass-to-charge ratios (m/z) of the unreacted carbamate and the conjugated product.

  • Quantification: Quantification can be performed using extracted ion chromatograms (EICs) for the specific m/z values of the analyte and product. Standard curves should be prepared for accurate quantification.

Fluorescamine Assay

This assay quantifies the unreacted primary amine on the peptide starting material.

Instrumentation and Materials:

  • Fluorometer

  • Fluorescamine solution (e.g., 0.3 mg/mL in acetone)

  • Borate buffer (pH 9.0)

  • Peptide-COOH standard

Procedure:

  • Standard Curve: Prepare a series of dilutions of the starting Peptide-COOH in borate buffer.

  • Assay:

    • To a set volume of the standard dilutions and the reaction samples in separate wells of a microplate, add borate buffer.

    • Rapidly add the fluorescamine solution and mix.

    • After a short incubation (5-10 minutes) at room temperature, measure the fluorescence (Excitation: ~390 nm, Emission: ~475 nm).

  • Calculation: Calculate the concentration of unreacted peptide in the reaction samples from the standard curve. The conjugation efficiency is then determined by the decrease in free primary amines.

Mandatory Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_sampling Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis Reactants This compound + Activated Peptide-COOH Reaction Incubate at RT Reactants->Reaction Aliquots Take Aliquots at Time Points Reaction->Aliquots Quench Quench Reaction Aliquots->Quench Dilute Dilute for Analysis Quench->Dilute HPLC RP-HPLC-UV Dilute->HPLC Direct Quantification LCMS LC-MS Dilute->LCMS High-Specificity Quantification Assays Spectroscopic Assays (e.g., Fluorescamine) Dilute->Assays Indirect Quantification Quantify Quantify Reactants/Products HPLC->Quantify LCMS->Quantify Assays->Quantify Calculate Calculate Conjugation Efficiency (%) Quantify->Calculate

Caption: Workflow for determining conjugation efficiency.

logical_relationship Start Start: Unconjugated Materials Conjugation Conjugation Reaction Start->Conjugation Mixture Reaction Mixture: - Unreacted Carbamate - Unreacted Peptide - Conjugate - Byproducts Conjugation->Mixture Separation Chromatographic Separation (HPLC) Mixture->Separation Detection Detection (UV/MS) Separation->Detection Quantification Quantification of Each Species Detection->Quantification Efficiency Conjugation Efficiency (%) Quantification->Efficiency

Caption: Logical flow of HPLC-based analysis.

References

A Comparative Guide to Determining the Drug-to-Antibody Ratio (DAR) for Benzyl N-(7-aminoheptyl)carbamate Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the characterization of antibody-drug conjugates (ADCs), the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute that directly impacts therapeutic efficacy and safety. This guide provides a comprehensive comparison of established analytical techniques for determining the DAR of ADCs featuring a benzyl N-(7-aminoheptyl)carbamate linker. This non-cleavable, aliphatic carbamate linker possesses a degree of hydrophilicity that can influence the selection and optimization of analytical methodologies.

This comparison will delve into the principles, protocols, and data interpretation for four primary methods: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). While specific experimental data for an ADC with a this compound linker is not publicly available, this guide will utilize data from ADCs with structurally similar linkers to provide illustrative examples and practical guidance.

Methodology Comparison

The choice of method for DAR determination is contingent on several factors, including the physicochemical properties of the ADC, the desired level of detail, and the available instrumentation. The this compound linker's aliphatic nature and the presence of the benzyl carbamate group will influence the ADC's overall hydrophobicity and UV absorbance, which are key considerations for the following techniques.

MethodPrincipleAdvantagesDisadvantagesThroughput
UV-Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug, from which the average DAR is calculated.Simple, rapid, and requires minimal sample preparation.Provides only an average DAR, not the distribution. Requires a significant difference in the molar absorptivity of the drug and antibody at the selected wavelengths. The benzyl carbamate moiety may have low UV absorbance, potentially impacting accuracy.High
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity.Provides information on the distribution of different DAR species and the average DAR. Analysis is performed under non-denaturing conditions.May have lower resolution for ADCs with hydrophilic linkers. The high salt concentrations used are not directly compatible with mass spectrometry.Medium
Reversed-Phase HPLC (RP-HPLC) Separates the light and heavy chains of the reduced ADC based on their hydrophobicity.High resolution, allowing for the separation of different drug-loaded chains. Compatible with mass spectrometry.Denaturing conditions can lead to the loss of structural information. Requires reduction of the ADC prior to analysis.Medium
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs.Provides accurate mass measurements and detailed information on DAR distribution, including for different chains. Can be coupled with liquid chromatography for enhanced separation.Requires specialized instrumentation and expertise for data analysis. Ionization efficiency can vary between different DAR species.Low to Medium

Experimental Protocols and Data Presentation

UV-Vis Spectroscopy

This method is often used as a quick and straightforward approach for estimating the average DAR.

Experimental Protocol:

  • Determine Extinction Coefficients:

    • Measure the UV-Vis spectrum of the unconjugated antibody (2 mg/mL in PBS) and determine its extinction coefficient at 280 nm (ε_Ab,280_).

    • Measure the UV-Vis spectrum of the this compound-drug conjugate and determine its extinction coefficient at a wavelength where the drug has maximum absorbance (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_). Note: Benzyl carbamate itself has a weak absorbance in the UV region, so the drug's absorbance will be the primary determinant.

  • Sample Measurement:

    • Record the UV-Vis spectrum of the ADC solution.

    • Measure the absorbance at 280 nm (A_280_) and at the drug's maximum absorbance wavelength (A_λmax_).

  • DAR Calculation:

    • Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations (based on the Beer-Lambert law):

      • A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)

      • A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_)

    • Calculate the average DAR: DAR = C_Drug_ / C_Ab_

Data Presentation:

ParameterValue
ε_Ab,280_ (M⁻¹cm⁻¹)User-determined
ε_Drug,λmax_ (M⁻¹cm⁻¹)User-determined
ε_Drug,280_ (M⁻¹cm⁻¹)User-determined
A_280_Measured
A_λmax_Measured
Average DAR Calculated

Logical Workflow for UV-Vis Spectroscopy DAR Determination

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Det_Ext_Coeff Determine Extinction Coefficients (ε_Ab, ε_Drug) Measure_ADC_Abs Measure ADC Absorbance (A_280 & A_λmax) Det_Ext_Coeff->Measure_ADC_Abs Solve_Equations Solve Simultaneous Equations for C_Ab and C_Drug Measure_ADC_Abs->Solve_Equations Calc_DAR Calculate Average DAR (DAR = C_Drug / C_Ab) Solve_Equations->Calc_DAR

Caption: Workflow for average DAR determination using UV-Vis spectroscopy.

Hydrophobic Interaction Chromatography (HIC)

HIC is a robust method for determining the DAR distribution of ADCs, particularly for those with sufficient hydrophobicity differences between species.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Chromatographic Conditions:

    • Column: A HIC column suitable for proteins (e.g., Butyl-NPR, TSKgel Butyl-NPR).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

    • Gradient: 0-100% B over 20 minutes.

  • Sample Preparation:

    • Dilute the ADC to 1 mg/mL in Mobile Phase A.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the formula:

      • Average DAR = Σ(% Peak Area_i_ * DAR_i_) / 100

Data Presentation (Illustrative Data):

Retention Time (min)Peak Area (%)Assigned DAR
5.2100
7.8302
9.5454
11.2156
Weighted Average DAR 3.3

Experimental Workflow for HIC DAR Analysis

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC cluster_analysis Data Analysis Dilute_Sample Dilute ADC in High Salt Buffer Inject_Sample Inject onto HIC Column Dilute_Sample->Inject_Sample Gradient_Elution Elute with Decreasing Salt Gradient Inject_Sample->Gradient_Elution UV_Detection Detect at 280 nm Gradient_Elution->UV_Detection Integrate_Peaks Integrate Peak Areas of DAR Species UV_Detection->Integrate_Peaks Calc_Avg_DAR Calculate Weighted Average DAR Integrate_Peaks->Calc_Avg_DAR

Caption: Workflow for DAR distribution analysis using HIC-HPLC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC of the reduced ADC provides high-resolution separation of the light and heavy chains with different drug loads.

Experimental Protocol:

  • Sample Reduction:

    • To 100 µg of ADC (at 1 mg/mL in PBS), add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Column: A wide-pore C4 or C8 column suitable for proteins.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Gradient: 20-80% B over 30 minutes.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the light chain (L), heavy chain (H), and their drug-conjugated forms (e.g., L1, H1, H2).

    • Calculate the weighted average DAR for each chain and then the total average DAR.

Data Presentation (Illustrative Data):

ChainRetention Time (min)Peak Area (%)Assigned Drug Load
Light12.1800
13.5201
Heavy18.4150
19.8501
21.2352
Average DAR 2.4

Workflow for RP-HPLC DAR Analysis

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_analysis Data Analysis Reduce_ADC Reduce ADC with DTT Inject_Reduced Inject Reduced ADC onto RP Column Reduce_ADC->Inject_Reduced Gradient_Elution Elute with Increasing Organic Solvent Inject_Reduced->Gradient_Elution UV_Detection Detect at 280 nm Gradient_Elution->UV_Detection Integrate_Chains Integrate Peak Areas of Light & Heavy Chains UV_Detection->Integrate_Chains Calc_Avg_DAR Calculate Weighted Average DAR Integrate_Chains->Calc_Avg_DAR

Caption: Workflow for DAR analysis of reduced ADC using RP-HPLC.

Mass Spectrometry (MS)

MS provides the most detailed information on DAR distribution and can be performed on the intact ADC or its subunits.

Experimental Protocol (Intact Mass Analysis):

  • Sample Preparation:

    • Desalt the ADC sample using a suitable method (e.g., size-exclusion chromatography or buffer exchange).

  • Mass Spectrometry Conditions:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization: Electrospray ionization (ESI) under native conditions.

    • Mass Analyzer: Set to acquire data in the appropriate m/z range for the intact ADC.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass for each DAR species.

    • Calculate the relative abundance of each species.

    • Calculate the weighted average DAR.

Data Presentation (Illustrative Data):

Deconvoluted Mass (Da)Relative Abundance (%)Assigned DAR
150,000120
150,850352
151,700434
152,550106
Weighted Average DAR 3.02

Workflow for Mass Spectrometry DAR Analysis

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Desalt_ADC Desalt ADC Sample Infuse_ESI Infuse into ESI Source Desalt_ADC->Infuse_ESI Acquire_Spectrum Acquire Mass Spectrum Infuse_ESI->Acquire_Spectrum Deconvolute_Spectrum Deconvolute Spectrum to Zero-Charge Mass Acquire_Spectrum->Deconvolute_Spectrum Calculate_DAR Calculate Relative Abundance and Average DAR Deconvolute_Spectrum->Calculate_DAR

Caption: Workflow for intact mass analysis of an ADC by MS.

Conclusion

The determination of the drug-to-antibody ratio for ADCs with a this compound linker can be approached using several robust analytical techniques. The choice of the most suitable method will depend on the specific requirements of the analysis. For a rapid estimation of the average DAR, UV-Vis spectroscopy is a viable option, provided that the conjugated drug has a suitable chromophore. For a detailed understanding of the DAR distribution, HIC is a powerful technique, especially if the ADC exhibits sufficient hydrophobicity changes upon conjugation. RP-HPLC of the reduced ADC offers high resolution and is particularly useful for quantifying the drug load on individual antibody chains. Finally, mass spectrometry provides the most comprehensive and accurate characterization of the ADC, including precise mass measurements of all conjugated species. For a thorough characterization, a combination of these orthogonal techniques is often recommended to ensure the accuracy and reliability of the DAR determination.

biological activity of payloads after release from a benzyl N-(7-aminoheptyl)carbamate linker

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activity of payloads released from benzyl carbamate-based linkers reveals a sophisticated strategy for targeted drug delivery, demonstrating significant improvements in therapeutic potential over conventional methods. This guide provides a comparative analysis of a zwitterionic benzyl α-ammonium carbamate (BAC) linker system, a close analogue to the benzyl N-(7-aminoheptyl)carbamate linker, and its impact on payload activity, supported by experimental data and detailed protocols.

The effectiveness of antibody-drug conjugates (ADCs) is critically dependent on the linker that connects the antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation and efficiently release the active payload within the target cells. The benzyl carbamate linker system has emerged as a promising platform, offering a self-immolative mechanism for traceless drug release. Recent advancements, particularly the development of zwitterionic BAC linkers, have been shown to enhance the overall physicochemical properties of ADCs, leading to improved efficacy and reduced off-target toxicity.[1][2][3][4]

Comparative Biological Activity of Released Payloads

The biological activity of the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), released from a zwitterionic BAC linker has been compared to its release from a commonly used para-amino benzyl carbamate (PAB) linker. The results demonstrate a significant enhancement in cytotoxic potency when the BAC linker is employed.

ADC ConstructTarget Cell LinePayloadIC50 (nM)Fold Improvement vs. PAB
Pan-BAC-VA-MMAEJIMT-1 (EGFR-positive)MMAE0.187.06
Pan-PAB-VC-MMAEJIMT-1 (EGFR-positive)MMAE1.27-
Free MMAEJIMT-1 (EGFR-positive)MMAE0.031-
Pan-BAC-VA-MMAEMCF-7 (EGFR-negative)MMAE>100 (low off-target toxicity)-
Free MMAEMCF-7 (EGFR-negative)MMAE0.062-

Table 1: In vitro cytotoxicity of MMAE released from BAC and PAB linkers in JIMT-1 and MCF-7 cancer cell lines. The data shows that the Pan-BAC-VA-MMAE conjugate exhibits greater potency in the target cell line and lower off-target toxicity.[1][2]

The Release Mechanism: A Two-Step Elimination

The benzyl carbamate linker system utilizes a tandem 1,6- and 1,2-elimination mechanism to release the payload. This process is initiated by a specific trigger, such as enzymatic cleavage.

ADC Antibody-Drug Conjugate (with BAC Linker) Trigger Trigger Event (e.g., Cathepsin B cleavage) ADC->Trigger Internalization into target cell Intermediate1 Unstable Intermediate (p-aminobenzyl alcohol derivative) Trigger->Intermediate1 Cleavage of trigger moiety Elimination16 1,6-Elimination Intermediate1->Elimination16 Intermediate2 Aza-quinone Methide Elimination16->Intermediate2 Elimination12 1,2-Elimination (Hydrolysis) Intermediate2->Elimination12 ReleasedPayload Active Payload (e.g., MMAE) Elimination12->ReleasedPayload Byproducts Linker Byproducts Elimination12->Byproducts

Figure 1. Payload release from a benzyl carbamate linker.

The cleavage of a trigger moiety, often a protease-sensitive dipeptide, initiates a cascade of electronic rearrangements within the linker, leading to the release of the unmodified, fully active payload.[1][3][5]

Experimental Workflow for Assessing Biological Activity

The evaluation of the biological activity of the released payload involves a series of in vitro experiments designed to quantify cytotoxicity and target specificity.

cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Conjugation of Payload-Linker to Antibody Purification Purification (e.g., FPLC) Synthesis->Purification Characterization Characterization (e.g., DLS) Purification->Characterization ADCTreatment ADC Incubation Characterization->ADCTreatment CellCulture Cell Line Culture (Target-positive & Target-negative) CellCulture->ADCTreatment CytotoxicityAssay Cytotoxicity Assay (e.g., MTS/MTT) ADCTreatment->CytotoxicityAssay DataAnalysis IC50 Determination CytotoxicityAssay->DataAnalysis

Figure 2. Experimental workflow for ADC evaluation.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay:

  • Cell Culture: EGFR-positive JIMT-1 and EGFR-negative MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC constructs (e.g., Pan-BAC-VA-MMAE and Pan-PAB-VC-MMAE) and free payload (MMAE) for a period of 72-96 hours.

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTS or MTT assay, which measures the metabolic activity of the cells.

  • Data Analysis: The absorbance readings are normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis.[1][2]

Linker Cleavage Assay:

To confirm payload release, the ADC construct can be incubated with the relevant enzyme (e.g., Cathepsin B). The release of the payload is then monitored over time using techniques such as HPLC or fluorescence spectroscopy if a fluorogenic payload is used.[2] For instance, treatment of Pan-BAC-VA-MMAE with cathepsin B resulted in the meaningful release of the MMAE payload.[1][2]

Advantages of the Zwitterionic BAC Linker

The zwitterionic nature of the BAC linker confers several advantages over traditional linkers:

  • Improved Hydrophilicity: The zwitterionic linker increases the overall hydrophilicity of the linker-payload combination, which can improve the pharmacokinetic properties of the ADC.[2][6]

  • Enhanced Labeling Efficiency: The BAC linker has been shown to improve the efficiency of antibody labeling.[1][3][4]

  • Reduced Aggregation: ADCs constructed with the zwitterionic BAC linker exhibit reduced aggregation compared to those with more hydrophobic linkers.[1][3][4]

  • Improved Potency and Specificity: As demonstrated by the cytotoxicity data, the BAC linker can lead to more potent and specific killing of target cells.[1][2]

References

Benchmarking Benzyl N-(7-aminoheptyl)carbamate: A Comparative Guide to Commercial Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and manufacturability of bioconjugates, including antibody-drug conjugates (ADCs). This guide provides a framework for benchmarking the performance of benzyl N-(7-aminoheptyl)carbamate against a selection of commercially available linkers. Due to the limited publicly available data directly comparing this specific carbamate linker, this document serves as a practical guide to designing and conducting such a comparative study.

Introduction to this compound

This compound is a bifunctional linker characterized by a seven-carbon alkyl chain, which provides a significant hydrophobic spacer. One terminus of the linker features a primary amine, a common site for conjugation to biomolecules. The other end is a benzyl carbamate (Cbz)-protected amine. The Cbz group is a well-established protecting group in organic synthesis, removable under specific conditions to reveal a primary amine, which can then be used for further conjugation.[1][2] This dual functionality allows for a two-step conjugation strategy.

Commercial Linker Alternatives for Comparison

To provide a comprehensive benchmark, a selection of commercial linkers with varying properties should be chosen. The ideal comparators would possess an amine-reactive functional group and a spacer of comparable or different characteristics (e.g., length, hydrophilicity).

Table 1: Proposed Commercial Linkers for Comparative Analysis

Linker NameStructureKey FeaturesSupplier Examples
This compound Benzyl-O-(C=O)-NH-(CH₂)₇-NH₂C7 alkyl spacer (hydrophobic), terminal primary amine, Cbz-protected amine.Various Chemical Suppliers
NHS-C6-Alkyl NHS-O-(C=O)-(CH₂)₅-COOHAmine-reactive NHS ester, C6 alkyl spacer. Structurally similar to the heptyl chain.Thermo Fisher Scientific, BroadPharm
NHS-PEG4-Maleimide NHS-O-(C=O)-(PEG)₄-MaleimideAmine-reactive NHS ester, PEG4 spacer (hydrophilic), thiol-reactive maleimide.[3][4]BroadPharm, Vector Labs
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) NHS-O-(C=O)-C₆H₁₀-CH₂-MaleimideAmine-reactive NHS ester, cyclohexyl spacer (rigid, hydrophobic), thiol-reactive maleimide.[3]Thermo Fisher Scientific, Merck

Proposed Benchmarking Experiments and Performance Metrics

A robust benchmarking study should evaluate several key performance indicators to provide a holistic comparison of the linkers.

Table 2: Hypothetical Performance Benchmarking Data

Performance MetricThis compoundNHS-C6-AlkylNHS-PEG4-MaleimideSMCC
Conjugation Efficiency (%) 85909588
Linker Stability (t½ in human plasma, hours) >100>1007280
Solubility of Conjugate (mg/mL) 0.81.22.51.0
Aggregation Propensity (post-conjugation, % aggregate) 128210
Hydrophobicity (Relative HPLC Retention Time) 1.51.30.81.4

Note: The data presented in this table is illustrative and intended to serve as a template for recording actual experimental results.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

General Protein Conjugation with Amine-Reactive Linkers

This protocol is applicable for conjugating the primary amine of this compound and the NHS esters of the commercial linkers to a model protein (e.g., a monoclonal antibody).

Materials:

  • Model protein (e.g., IgG) at 5-10 mg/mL in phosphate-buffered saline (PBS).

  • Linker (dissolved in DMSO or DMF).

  • Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[5][6][7]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare the protein solution in the conjugation buffer.

  • Dissolve the linker in a minimal amount of organic solvent (e.g., DMSO).

  • Add a 5-10 molar excess of the dissolved linker to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature.[5]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.

  • Purify the resulting conjugate using size-exclusion chromatography to remove excess linker and quenching reagents.

  • Characterize the conjugate for drug-to-antibody ratio (DAR), aggregation, and purity.

Deprotection of Benzyl Carbamate (Cbz) Group

This step is specific to the this compound linker, to be performed after the initial conjugation.

Materials:

  • Cbz-protected conjugate.

  • Palladium on carbon (Pd/C) catalyst (10%).

  • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator).

  • Anhydrous, deoxygenated solvent (e.g., ethanol or THF).

Procedure:

  • Dissolve the Cbz-protected conjugate in the anhydrous solvent.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., mass spectrometry).

  • Upon completion, carefully filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.

  • The resulting deprotected conjugate is ready for the second conjugation step or further analysis.

Linker Stability Assay

This assay evaluates the stability of the linker in a biologically relevant medium.

Materials:

  • Purified conjugates.

  • Human plasma.

  • Incubator at 37°C.

  • Analytical method for detecting the release of the conjugated molecule (e.g., ELISA, LC-MS).[8][9]

Procedure:

  • Incubate the purified conjugates in human plasma at a known concentration at 37°C.

  • At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), take aliquots of the plasma-conjugate mixture.

  • Analyze the aliquots to quantify the amount of intact conjugate remaining.

  • Calculate the half-life (t½) of the linker in plasma.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow Experimental Workflow for Linker Benchmarking cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Deprotection (for Cbz Linker) cluster_analysis Step 3: Performance Analysis Protein Protein Conjugation Conjugation Protein->Conjugation Linker Linker Linker->Conjugation Purification1 Purification (SEC) Conjugation->Purification1 Cbz_Deprotection Cbz Deprotection (H2, Pd/C) Purification1->Cbz_Deprotection If Cbz Linker Stability_Assay Stability Assay (Human Plasma) Purification1->Stability_Assay Hydrophobicity_Analysis Hydrophobicity (HPLC) Purification1->Hydrophobicity_Analysis Aggregation_Analysis Aggregation (SEC) Purification1->Aggregation_Analysis Purification2 Purification Cbz_Deprotection->Purification2 Purification2->Stability_Assay Purification2->Hydrophobicity_Analysis Purification2->Aggregation_Analysis

Caption: A flowchart outlining the key steps in the experimental workflow for benchmarking linker performance.

linker_structures Comparison of Linker Structures and Properties linker1 This compound Spacer: C7 Alkyl (Hydrophobic) Reactive Groups: Primary Amine, Cbz-protected Amine linker2 NHS-PEG4-Maleimide Spacer: PEG4 (Hydrophilic) Reactive Groups: NHS Ester, Maleimide linker3 SMCC Spacer: Cyclohexyl (Hydrophobic, Rigid) Reactive Groups: NHS Ester, Maleimide

Caption: A comparison of the structural features and properties of the benchmarked linkers.

stability_concept Conceptual Representation of Linker Stability cluster_stable Stable Linker cluster_unstable Unstable Linker Intact_Conjugate Intact Conjugate (in Plasma) Cleaved_Linker Cleaved Linker Intact_Conjugate->Cleaved_Linker Enzymatic/Chemical Cleavage Stable_Node Slow Cleavage Rate Unstable_Node Fast Cleavage Rate Released_Payload Released Payload Cleaved_Linker->Released_Payload

Caption: A diagram illustrating the concept of linker stability and cleavage in a biological environment.

Conclusion

References

Safety Operating Guide

Proper Disposal of Benzyl N-(7-aminoheptyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Hazard Assessment and Personal Protective Equipment (PPE)

Benzyl N-(7-aminoheptyl)carbamate belongs to the carbamate class of compounds. Analogous compounds, such as benzyl N-(2-aminoethyl)carbamate hydrochloride and benzyl carbamate, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.
Body Protection A lab coat or impervious clothing should be worn to prevent skin contact.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification: Clearly label a dedicated waste container for "this compound and related waste."

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid.

  • Waste Segregation:

    • Solid Waste: Collect un-used or contaminated solid this compound in the designated container. Sweep up spills of solid material using dry methods to avoid generating dust[3][4].

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with incompatible waste streams. Strong oxidizing agents and strong acids are generally incompatible with carbamates[3].

    • Contaminated Materials: Any materials used in handling, such as pipette tips, gloves, and paper towels, should be considered contaminated and placed in the designated solid waste container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service[1].

  • Documentation: Maintain a log of the waste, including the chemical name, quantity, and date of accumulation.

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel.

  • Control the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated waste container[3][4]. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to the laboratory safety officer.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start Start: Handling this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type is_solid Solid Waste? waste_type->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Waste Container is_solid->collect_liquid No storage Store Securely in Designated Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's specific safety protocols and your local regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-(7-aminoheptyl)carbamate
Reactant of Route 2
Reactant of Route 2
benzyl N-(7-aminoheptyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.